Dihydroergotoxine Mesylate
Description
Properties
Key on ui mechanism of action |
The general mechanism of action of ergoloid mesylate is the dual action of partial agonism/antagonism of adrenergic, dopaminergic and serotonergic receptors. The pharmacological activity is determined by the degree of activity of each component at the receptor site. To know more about the individual components of the ergoloid mixture, please visit [DB11275], [DB11274], [DB11273] and [DB13345]. |
|---|---|
CAS No. |
8067-24-1 |
Molecular Formula |
C33H45N5O5 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[2-hydroxy-7-(2-methylbutan-2-yl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H45N5O5/c1-7-31(4,5)27-29(40)37-13-9-12-25(37)33(42)38(27)30(41)32(43-33,18(2)3)35-28(39)20-14-22-21-10-8-11-23-26(21)19(16-34-23)15-24(22)36(6)17-20/h8,10-11,16,18,20,22,24-25,27,34,42H,7,9,12-15,17H2,1-6H3,(H,35,39) |
InChI Key |
YLXBZBPHTNJZQE-UHFFFAOYSA-N |
Appearance |
White to light yellow crystalline powder. |
boiling_point |
Decomposes |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Partially soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Dihydroergotoxine Mesylate in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroergotoxine mesylate (DHEM), also known as ergoloid mesylates or co-dergocrine mesylate, is a multi-component drug comprising dihydroergocristine, dihydroergocornine, and α- and β-dihydroergocryptine. This technical guide delineates the complex mechanism of action of DHEM in neuronal cell lines, focusing on its multi-receptor interactions, downstream signaling cascades, and neuroprotective effects. DHEM exhibits a multifaceted pharmacological profile, acting as a partial agonist/antagonist at dopaminergic, serotonergic, and adrenergic receptors. This intricate interplay modulates key intracellular signaling pathways, including those involving cyclic adenosine monophosphate (cAMP), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB), ultimately influencing neuronal function and survival. This guide provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Multi-Receptor Interaction Profile
DHEM's mechanism of action is initiated by its binding to a variety of neurotransmitter receptors. The individual components of DHEM contribute to its overall pharmacological effect, exhibiting distinct affinities and activities at different receptor subtypes.
Dopaminergic Receptor Interaction
DHEM and its components display a strong affinity for dopamine receptors, particularly the D1 and D2 subtypes, where they act as mixed agonists/antagonests. This dual activity allows DHEM to modulate dopaminergic signaling in a state-dependent manner, potentially stabilizing dopamine neurotransmission. Dihydroergocryptine, a key component, is a potent D2 receptor agonist with a Kd of 5-8 nM, and a partial agonist at D1 and D3 receptors with a Kd of around 30 nM[1]. In contrast, dihydroergocristine acts as an antagonist at both D1 and D2-like receptors[2]. The combined action of these components results in a complex modulation of dopamine-mediated signaling. In rat striatal homogenates, DHEM and three of its components (dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine) stimulate cAMP formation, a D1-receptor mediated response[2]. Conversely, they inhibit electrically evoked tritium overflow from rat striatal slices preincubated with [3H]choline, a D2-receptor mediated response, at approximately 50 times lower concentrations[2].
Adrenergic Receptor Interaction
DHEM interacts with both α1 and α2-adrenergic receptors. Dihydroergocryptine has been used to label α-adrenergic receptors, indicating a significant affinity[3][4]. Studies in rats have shown that dihydroergotoxine acts as an α1-adrenoceptor blocker and an α2-adrenoceptor agonist in the peripheral vascular system[5]. The binding affinity of [3H]dihydroergokryptine to total alpha-adrenoceptors in the cerebral cortex of rats has been determined with a KD of 1.9 nM[6].
Serotonergic Receptor Interaction
The components of DHEM also interact with serotonin (5-HT) receptors. Dihydroergocornine exhibits an inhibitory effect on serotonin receptors[7]. Dihydroergocristine displays noncompetitive antagonistic activity at serotonin receptors[8]. This interaction with the serotonergic system contributes to the overall modulatory effects of DHEM on neuronal function.
Downstream Signaling Pathways
The binding of DHEM to its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The primary signaling pathways affected include the cAMP/PKA pathway and the MAPK/ERK pathway.
Modulation of the cAMP/PKA Pathway
DHEM's interaction with D1-like and D2-like dopamine receptors directly impacts the levels of intracellular cyclic adenosine monophosphate (cAMP). As a partial agonist at D1 receptors, it can stimulate adenylyl cyclase to produce cAMP, while its agonist activity at D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels[2]. This compound has also been shown to be a stronger inhibitor of the low-Km phosphodiesterase (PDE) than the high-Km PDE in brain homogenates, which would lead to an increase in cellular cAMP levels[6]. This modulation of cAMP levels influences the activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous substrates, including the transcription factor CREB.
Activation of the MAPK/ERK Pathway
Activation of D2 receptors by DHEM can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway. This can occur through Gβγ subunit signaling following the dissociation of the heterotrimeric G-protein coupled to the D2 receptor. The activated Gβγ subunits can initiate a signaling cascade that results in the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, such as CREB, leading to changes in gene expression related to neuronal survival and plasticity. Studies in SH-SY5Y cells have shown that D2 receptor activation leads to an upregulation of GDNF via a Gβγ-ERK1/2-dependent induction of the transcription factor Zif268[9].
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-adrenergic receptor identification by (3H)dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alpha-adrenergic receptors in uterine smooth muscle membranes by [3H]dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergocryptine binding and α-adrenoreceptors in smooth muscle | Semantic Scholar [semanticscholar.org]
- 6. The influence of this compound on the low-Km phosphodiesterase of cat and rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydroergotoxine Mesylate Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine mesylate, also known as ergoloid mesylates or co-dergocrine mesylate, is a pharmaceutical agent composed of a mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine. Historically used in the management of cognitive impairment and age-related dementia, its complex pharmacology stems from its interaction with a variety of neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing the experimental protocols for its assessment and the signaling pathways it modulates.
This compound exhibits a multifaceted mechanism of action, acting as a partial agonist or antagonist at dopaminergic, serotonergic, and adrenergic receptors.[1][2][3] Its therapeutic effects are believed to be the result of the combined activities of its individual components at these various receptor sites.[4] Understanding the specific binding affinities of these components is crucial for elucidating its overall pharmacological profile and for the development of more targeted therapeutics.
Receptor Binding Affinities of this compound Components
The following tables summarize the available quantitative data on the binding affinities (Ki or Kd in nM) of the individual components of this compound to key dopaminergic, serotonergic, and adrenergic receptors. It is important to note that this data is compiled from various sources and experimental conditions may differ, leading to potential variations in values.
Table 1: Dopamine Receptor Binding Affinities (nM)
| Component | D1 Receptor (Kd) | D2 Receptor (Kd) | D3 Receptor (Kd) | Source(s) |
| Dihydro-alpha-ergocryptine | ~30 | ~5-8 | ~30 | [5] |
| Dihydroergocornine | - | Agonist/Antagonist | - | [6] |
| Dihydroergocristine | Partial Agonist/Antagonist | Partial Agonist/Antagonist | - | [7][8] |
Table 2: Serotonin Receptor Binding Affinities (nM)
| Component | 5-HT1A Receptor (Ki) | 5-HT2A Receptor (Ki) | 5-HT2B Receptor | 5-HT7 Receptor | Source(s) |
| Dihydro-alpha-ergocryptine | - | - | Agonist | Antagonist | [1] |
| Dihydroergocornine | Agonist/Antagonist | Inhibitory Effect | - | - | [2] |
| Dihydroergocristine | Antagonist | Noncompetitive Antagonist | - | - | [7][8] |
Table 3: Adrenergic Receptor Binding Affinities (nM)
| Component | Alpha-1 Receptor (Ki) | Alpha-2 Receptor | Beta Receptor | Source(s) |
| Dihydro-alpha-ergocryptine | High Affinity | High Affinity | - | [1] |
| Dihydroergocornine | Antagonist/Agonist | Antagonist/Agonist | Antagonist/Agonist | [2] |
| Dihydroergocristine | Partial Agonist/Antagonist | Partial Agonist/Antagonist | Antagonist/Agonist | [7] |
Note: "-" indicates that specific quantitative data was not found in the searched literature.
Experimental Protocols for Receptor Binding Assays
Radioligand binding assays are the primary method used to determine the affinity of a compound for a specific receptor. The following are detailed methodologies for assessing the binding of this compound components to key receptors of interest.
Workflow for a Typical Radioligand Displacement Assay
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound components for the dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a potent D2 antagonist).
-
Receptor Source: Commercially available cell lines expressing human D2 receptors (e.g., CHO or HEK293 cells) or rat striatal membrane preparations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Procedure:
-
Prepare receptor membranes from the chosen source via homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, the Dihydroergotoxine component at various concentrations (e.g., 0.1 nM to 10 µM), and a fixed concentration of [3H]-Spiperone (typically at its Kd value).
-
For the determination of non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Initiate the binding reaction by adding the receptor membrane preparation to each well.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the Dihydroergotoxine component that inhibits 50% of the specific binding of [3H]-Spiperone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound components for the serotonin 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Receptor Source: Cell lines expressing human 5-HT2A receptors or rat cortical membrane preparations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: The procedure is analogous to the D2 receptor binding assay, with the following modifications:
-
Use [3H]-Ketanserin as the radioligand.
-
For non-specific binding, use a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM spiperone or 10 µM mianserin).
-
-
Data Analysis: The IC50 and Ki values are calculated as described for the D2 receptor binding assay.
Alpha-1 Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound components for the alpha-1 adrenergic receptor.
-
Radioligand: [3H]-Prazosin (a selective alpha-1 antagonist).
-
Receptor Source: Cell lines expressing human alpha-1 adrenergic receptors or rat brain cortex or liver membrane preparations.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.5.
-
Procedure: The procedure follows the same principles as the other binding assays:
-
Use [3H]-Prazosin as the radioligand.
-
For non-specific binding, use a high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).
-
-
Data Analysis: The IC50 and Ki values are calculated using the Cheng-Prusoff equation.
Signaling Pathways Modulated by this compound
The interaction of this compound components with their respective receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways for the D2, 5-HT2A, and Alpha-1 adrenergic receptors. The mixed agonist/antagonist nature of the Dihydroergotoxine components means they can either activate or inhibit these pathways depending on the specific cellular context and the presence of endogenous ligands.
Dopamine D2 Receptor Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Serotonin and Dopamine Receptor Interactions of Dihydroergotoxine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine mesylate (DHEM), also known as ergoloid mesylates, is a pharmaceutical agent with a long history of use in the management of cognitive impairment and age-related cerebral insufficiency. It is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and a 2:1 ratio of alpha- and beta-dihydroergocryptine.[1] The therapeutic effects of DHEM are attributed to its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, most notably the serotonergic and dopaminergic systems.[2][3] This technical guide provides a comprehensive overview of the interactions of this compound and its constituent components with serotonin and dopamine receptors, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Quantitative Receptor Binding Affinities
The interaction of this compound's components with dopamine and serotonin receptors is multifaceted, exhibiting a range of binding affinities (Ki) that contribute to its overall pharmacological effect. The following tables summarize the available quantitative data for the individual alkaloids. It is important to note that a complete binding profile for all components across all receptor subtypes is not exhaustively available in the public domain.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| Dihydroergocornine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dihydroergocristine | Antagonist[4] | Antagonist[4] | Data not available | Data not available | Data not available |
| α-Dihydroergocryptine | 35.4[5] | Data not available | Data not available | Data not available | Data not available |
| β-Dihydroergocryptine | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Some sources describe dihydroergocryptine as a potent D2 receptor agonist with a Kd of 5-8 nM and a partial agonist at D1 and D3 receptors with a Kd of around 30 nM for both.
Table 2: Serotonin Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |
| Dihydroergocornine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dihydroergocristine | Antagonist[3] | Data not available | Data not available | Antagonist[3] | Data not available | Antagonist[3] |
| α-Dihydroergocryptine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| β-Dihydroergocryptine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Dihydroergotamine, a related compound, demonstrates agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors and antagonist activity at the 5-HT2A receptor.[6] Dihydroergocristine has been shown to have a noncompetitive antagonistic activity at serotonin receptors.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with serotonin and dopamine receptors.
Radioligand Displacement Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of DHEM components for dopamine and serotonin receptor subtypes.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from animal models (e.g., rat striatum for dopamine receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being investigated (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [125I]DOI for 5-HT2A).
-
Test Compounds: Dihydroergocornine, dihydroergocristine, alpha-dihydroergocryptine, and beta-dihydroergocryptine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind with high affinity to the receptor (e.g., (+)-butaclamol for dopamine receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes. The pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the test compound or the non-specific binding control.
-
The radioligand at a concentration close to its Kd.
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: The plate is incubated for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and the radioactivity retained on them is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement for D1 Receptor Activity
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at Gs-coupled receptors like the dopamine D1 receptor.
Objective: To assess the functional activity of DHEM components at the dopamine D1 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a fluorescent cAMP biosensor.[7][8]
-
Test Compounds: Dihydroergocornine, dihydroergocristine, alpha-dihydroergocryptine, and beta-dihydroergocryptine.
-
Agonist Control: A known D1 receptor agonist (e.g., SKF-38393).
-
Antagonist Control: A known D1 receptor antagonist (e.g., SCH-23390).
-
Cell Culture Medium and Reagents.
-
cAMP Detection Kit: (e.g., HTRF, FRET, or luminescence-based).
-
Microplate Reader: Capable of detecting the signal from the chosen cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with a range of concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with a range of concentrations of the test compound before stimulating them with a fixed concentration of a D1 agonist (e.g., at its EC80).
-
-
Incubation: Incubate the plate for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50.
-
Functional Assay: Acetylcholine Release for D2 Receptor Activity
This assay assesses the functional activity of compounds at Gi-coupled presynaptic D2 autoreceptors, which inhibit neurotransmitter release.
Objective: To determine the effect of DHEM components on dopamine D2 receptor-mediated inhibition of acetylcholine release in the striatum.
Materials:
-
Animal Model: Rat.
-
Brain Tissue: Striatal slices.
-
Radiolabel: [3H]Choline.
-
Test Compounds: Dihydroergocornine, dihydroergocristine, alpha-dihydroergocryptine, and beta-dihydroergocryptine.
-
Depolarizing Agent: Potassium chloride (KCl).
-
Perfusion System and Fraction Collector.
-
Scintillation Counter.
Procedure:
-
Tissue Preparation: Prepare striatal slices from the rat brain and incubate them with [3H]Choline, which is taken up by cholinergic neurons and converted to [3H]Acetylcholine.
-
Perfusion: The slices are placed in a perfusion chamber and continuously superfused with a physiological buffer.
-
Stimulation and Fraction Collection: After a washout period, the release of [3H]Acetylcholine is stimulated by a brief exposure to a high concentration of KCl. Fractions of the superfusate are collected throughout the experiment.
-
Compound Application: The test compound is added to the perfusion buffer before and during the second stimulation with KCl.
-
Quantification: The radioactivity in each collected fraction is measured by scintillation counting.
-
Data Analysis: The amount of [3H]Acetylcholine released during each stimulation period is calculated. The effect of the test compound is determined by comparing the ratio of acetylcholine release in the second stimulation (with the compound) to the first stimulation (control).
Signaling Pathways
This compound's interaction with dopamine and serotonin receptors triggers distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways associated with the primary receptor subtypes targeted by DHEM.
Dopamine D1 Receptor Signaling Pathway (Gs-coupled)
Activation of the D1 receptor by an agonist component of DHEM leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.
Dopamine D2 Receptor Signaling Pathway (Gi-coupled)
Agonist activity at the D2 receptor, which is coupled to an inhibitory G protein (Gi), leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Antagonist activity would block this effect.
Serotonin 5-HT1A Receptor Signaling Pathway (Gi-coupled)
Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi, and its activation leads to the inhibition of adenylyl cyclase.
Serotonin 5-HT2A Receptor Signaling Pathway (Gq-coupled)
Activation of the 5-HT2A receptor by an agonist stimulates the Gq protein, leading to the activation of phospholipase C and subsequent downstream signaling through IP3 and DAG.
β-Arrestin Biased Signaling
Recent research has highlighted the importance of β-arrestin-mediated signaling pathways for G protein-coupled receptors. While specific data for this compound is limited, it is plausible that its components could exhibit biased agonism, preferentially activating either G protein-dependent or β-arrestin-dependent pathways. This could lead to distinct downstream effects, such as receptor internalization or activation of MAP kinase cascades, independent of second messenger systems like cAMP.[6]
Conclusion
This compound exhibits a complex and nuanced interaction with serotonin and dopamine receptors. Its constituent alkaloids possess a range of binding affinities and functional activities, acting as agonists, partial agonists, or antagonists at various receptor subtypes. This intricate pharmacology, involving the modulation of multiple signaling pathways, including the potential for biased agonism, underlies its therapeutic effects. A comprehensive understanding of these interactions is crucial for the rational design and development of novel therapeutics targeting the dopaminergic and serotonergic systems. Further research is warranted to fully elucidate the complete binding profile of all DHEM components and their specific contributions to the overall clinical efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Arrestin-Mediated Regulation of the Human Ether-a-go-go-Related Gene Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
The Intricate Dance: An In-depth Technical Guide to the Pharmacodynamics of Dihydroergotamine Mesylate in the Trigeminal Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotamine (DHE) mesylate, a semi-synthetic ergot alkaloid, has long been a cornerstone in the acute treatment of migraine and cluster headaches. Its clinical efficacy is rooted in a complex and multifaceted interaction with the trigeminal nervous system, the primary pathway implicated in the pathophysiology of these debilitating headache disorders. This technical guide provides a comprehensive exploration of the pharmacodynamics of DHE, focusing on its molecular mechanisms of action, receptor engagement, and the subsequent modulation of trigeminal nerve activity. Through a synthesis of current scientific literature, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of DHE's therapeutic effects, supported by quantitative data, detailed experimental methodologies, and illustrative signaling pathways.
Introduction: The Trigeminal Nervous System in Migraine Pathophysiology
The trigeminal nervous system, the largest of the cranial nerves, plays a pivotal role in the generation of migraine pain. Activation of the trigeminovascular system leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from the peripheral terminals of trigeminal ganglion neurons that innervate the cranial vasculature.[1] This release triggers a cascade of events including vasodilation of intracranial blood vessels and neurogenic inflammation, which are believed to be key contributors to the intense pain of a migraine attack.[2][3] The central projections of these neurons transmit nociceptive signals to the trigeminal nucleus caudalis in the brainstem, which then relay to higher brain centers, resulting in the perception of pain and associated migraine symptoms.[4][5]
Mechanism of Action of Dihydroergotamine Mesylate
Dihydroergotamine mesylate exerts its therapeutic effects through a multi-target approach, primarily acting as a potent agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[2][6][7][8] Its action at these receptors is twofold:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial arteries leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[2][9][10][11]
-
Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of CGRP and other pro-inflammatory neuropeptides.[7][8][9][11] This action dampens neurogenic inflammation and reduces the transmission of pain signals.[2]
Beyond its primary action on 5-HT1B/1D receptors, DHE exhibits a broad receptor binding profile, interacting with other serotonin, adrenergic, and dopaminergic receptors, which contributes to its overall clinical effects and side-effect profile.[2][7][12][13]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data regarding the receptor binding affinities and functional activity of Dihydroergotamine.
Table 1: Receptor Binding Affinities (IC50) of Dihydroergotamine
| Receptor Subtype | IC50 (nM) | Reference |
| 5-HT1B | 0.58 | [12] |
| 5-HT1D | Data not consistently reported as IC50 | |
| 5-HT1F | 149 | [12] |
| 5-HT2A | Functional antagonist activity reported | [12] |
| 5-HT2B | Agonist activity reported | [3][12] |
| 5-HT2C | Agonist activity reported | [3][12] |
| α2A-Adrenergic | Functional antagonist activity reported | [12] |
| α2B-Adrenergic | 2.8 | [12] |
| α2C-Adrenergic | Functional antagonist activity reported | [12] |
| Dopamine D2 | 0.47 | [12] |
| Dopamine D3 | Antagonist activity reported | [12] |
| Dopamine D4 | Antagonist activity reported | [12] |
| Dopamine D5 | 370 | [12] |
Table 2: Functional Activity (EC50) of Dihydroergotamine
| Receptor Subtype | EC50 (µM) | Functional Effect | Reference |
| CXCR7 | 6 | Agonist | [12] |
Table 3: Receptor Dissociation Half-Lives of Dihydroergotamine vs. Sumatriptan
| Receptor Subtype | Dihydroergotamine Half-Life (h) | Sumatriptan Half-Life (h) | Reference |
| 5-HT1B | 1.38 | 0.17 | [12] |
| 5-HT1D | 1.28 | 0.09 | [12] |
Signaling Pathways and Molecular Interactions
The interaction of DHE with its primary targets initiates intracellular signaling cascades that culminate in its therapeutic effects.
5-HT1B/1D Receptor Signaling
Activation of 5-HT1B and 5-HT1D receptors, which are Gi/o-protein coupled receptors, leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), leading to a decrease in protein kinase A (PKA) activity. In vascular smooth muscle cells, this contributes to vasoconstriction. In presynaptic trigeminal neurons, this signaling cascade inhibits the exocytosis of CGRP-containing vesicles.
Caption: DHE signaling via 5-HT1B/1D receptors.
Modulation of Trigeminal Nociception
DHE's influence extends beyond the periphery to the central nervous system. It has been shown to inhibit neuronal firing in the trigeminal nucleus caudalis, the first central relay station for trigeminal pain signals.[5] This central action likely contributes to its ability to abort established migraine attacks and prevent their recurrence.
Caption: DHE's dual sites of action in the trigeminal pathway.
Experimental Protocols
The following outlines the methodologies for key experiments cited in the study of Dihydroergotamine's pharmacodynamics.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of DHE for various receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1B, 5-HT1D) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a specific radioligand for the receptor is incubated with the cell membranes in the presence of increasing concentrations of DHE.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 value (the concentration of DHE that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis.
-
In Vivo Model of Trigeminal Nerve Stimulation
-
Objective: To assess the effect of DHE on the release of CGRP from trigeminal nerves.
-
Methodology:
-
Animal Model: Anesthetized rats or cats are used. The trigeminal ganglion is surgically exposed.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce the release of CGRP into the cranial venous outflow, typically collected from the superior sagittal sinus.
-
Drug Administration: DHE is administered intravenously at clinically relevant doses prior to or during trigeminal stimulation.
-
CGRP Measurement: Blood samples are collected, and plasma CGRP levels are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: CGRP levels in DHE-treated animals are compared to those in vehicle-treated controls to determine the extent of inhibition.[14]
-
c-Fos Immunohistochemistry for Neuronal Activation
-
Objective: To map the central neurons activated by trigeminal stimulation and assess the inhibitory effect of DHE.
-
Methodology:
-
Animal Model and Stimulation: Similar to the in vivo CGRP release model, anesthetized cats are subjected to electrical stimulation of the superior sagittal sinus.
-
Drug Administration: DHE is administered intravenously prior to stimulation.
-
Tissue Processing: Two hours after stimulation, the animals are perfused, and the brainstems are removed and sectioned.
-
Immunohistochemistry: Brainstem sections are incubated with an antibody against the c-Fos protein, an immediate-early gene product and a marker of neuronal activation.
-
Microscopy and Analysis: The number of c-Fos-immunoreactive neurons in the trigeminal nucleus caudalis is quantified using light microscopy. The reduction in c-Fos expression in DHE-treated animals compared to controls indicates central inhibitory activity.[5]
-
Pithed Rat Model for Vasodepressor Responses
-
Objective: To investigate the receptors involved in DHE's inhibition of the vasodepressor sensory CGRPergic outflow.
-
Methodology:
-
Animal Preparation: Rats are pithed (spinal cord destroyed) to eliminate central cardiovascular reflexes. Animals are pretreated with hexamethonium to block ganglionic transmission.
-
Stimulation and Measurement: The spinal cord is electrically stimulated to elicit vasodepressor responses mediated by CGRP release from sensory nerves. Diastolic blood pressure is continuously monitored.
-
Drug Infusion: A continuous infusion of methoxamine is used to maintain a stable blood pressure. DHE is then infused.
-
Antagonist Administration: Specific receptor antagonists (e.g., for α2-adrenoceptors, 5-HT1B/1D receptors) are administered to determine which receptors mediate DHE's inhibitory effect on the vasodepressor responses.[15][16]
-
Caption: Experimental workflows for studying DHE pharmacodynamics.
Conclusion
The pharmacodynamics of Dihydroergotamine Mesylate in the trigeminal nervous system are characterized by a potent and broad-spectrum activity, primarily centered on 5-HT1B/1D receptor agonism. This dual action of cranial vasoconstriction and inhibition of CGRP release from trigeminal neurons effectively targets key mechanisms in migraine pathophysiology. Furthermore, its central inhibitory effects within the trigeminal nucleus caudalis likely contribute to its sustained clinical efficacy. The extended receptor residence time of DHE compared to other acute migraine therapies may underlie its lower rates of headache recurrence. A thorough understanding of its complex pharmacology, as detailed in this guide, is essential for the continued optimization of migraine therapeutics and the development of novel treatment strategies targeting the trigeminal nervous system.
References
- 1. CGRP and the Trigeminal System in Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dihydroergotamine Mesylate? [synapse.patsnap.com]
- 3. Agonist actions of dihydroergotamine at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 5. Central activation of the trigeminovascular pathway in the cat is inhibited by dihydroergotamine. A c-Fos and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterimaxinc.com [sterimaxinc.com]
- 7. fda.report [fda.report]
- 8. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Migranal (Dihydroergotamine Mesylate Spray): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 13. The antimigraine 5-HT1B/1D receptor agonists, sumatriptan, zolmitriptan and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 15. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotoxine mesylate, a semi-synthetic ergot alkaloid derivative also known as co-dergocrine mesylate, has a complex pharmacological profile with interactions across various neurotransmitter systems. This technical guide delves into the potential effects of this compound on the release of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide implicated in the pathophysiology of migraine. While direct quantitative data for this compound is limited, this guide synthesizes available information on the closely related compound, Dihydroergotamine (DHE), to extrapolate potential mechanisms and effects. We present detailed experimental protocols for assessing CGRP release, summarize relevant quantitative data, and provide visualizations of the implicated signaling pathways to facilitate further research and drug development in this area.
Introduction
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide predominantly expressed in sensory neurons of the trigeminal ganglion.[1] Its release from trigeminal nerve endings plays a crucial role in mediating the vascular and inflammatory events associated with migraine headaches.[2][3] Consequently, modulation of CGRP release represents a key therapeutic target for migraine treatment.[4]
This compound (also known as Co-dergocrine mesylate or Hydergine®) is a mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine and dihydro-β-ergocryptine.[5][6] It is known to interact with a variety of receptors, including serotonergic, dopaminergic, and adrenergic receptors, exhibiting both agonist and antagonist properties.[1][7] This multifaceted pharmacology suggests a potential role in modulating neuropeptide release, including that of CGRP.
This guide provides a comprehensive overview of the current understanding and experimental approaches to investigate the effects of this compound on CGRP release.
Quantitative Data on the Effect of Dihydroergotamine (DHE) on CGRP Release
| Compound | Species | Experimental Model | Stimulus | DHE Concentration/Dose | CGRP Inhibition | Reference |
| Dihydroergotamine (DHE) | Rat | Electrical stimulation of the trigeminal ganglion | 0.3 mA, 5 msec, 5 Hz | 50 µg/kg i.v. | 55% at 1 min; 50% at 3 min | [8] |
Note: This data should be interpreted with caution as it pertains to Dihydroergotamine and not this compound. Further studies are required to determine the specific quantitative effects of this compound on CGRP release.
Experimental Protocols
In Vitro CGRP Release Assay from Cultured Trigeminal Ganglion Neurons
This protocol describes a method to measure CGRP release from primary cultures of trigeminal ganglion neurons, a widely used in vitro model.
3.1.1. Materials
-
Culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Nerve Growth Factor (NGF)
-
Antibiotics (Penicillin/Streptomycin)
-
Collagenase/Dispase
-
HEPES-buffered saline (HBS)
-
Potassium chloride (KCl) solution (for depolarization)
-
Capsaicin solution (for TRPV1 stimulation)
-
This compound solutions (various concentrations)
-
CGRP EIA (Enzyme Immunoassay) Kit
3.1.2. Procedure
-
Primary Culture of Trigeminal Ganglion Neurons:
-
Isolate trigeminal ganglia from neonatal or adult rodents.
-
Digest the ganglia with a collagenase/dispase solution to obtain a single-cell suspension.
-
Plate the dissociated neurons on coated culture dishes.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 in a medium supplemented with FBS and NGF.
-
-
CGRP Release Experiment:
-
After a suitable culture period (e.g., 48-72 hours), wash the cells with HBS.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control in HBS for a defined period (e.g., 30 minutes).
-
Induce CGRP release by adding a stimulating agent such as KCl (e.g., 60 mM) or capsaicin (e.g., 1 µM) to the wells for a specific duration (e.g., 10-15 minutes).
-
Collect the supernatant from each well.
-
Measure the concentration of CGRP in the collected supernatants using a commercial CGRP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of CGRP released to the total protein content of the cells in each well.
-
Express the results as a percentage of the CGRP release induced by the stimulus in the absence of this compound.
-
Ex Vivo CGRP Release from Trigeminal Ganglion or Dura Mater
This protocol outlines a method for measuring CGRP release from isolated trigeminal ganglion or dura mater tissue.[9]
3.2.1. Materials
-
Synthetic Interstitial Fluid (SIF)
-
Potassium chloride (KCl) or Capsaicin solution
-
This compound solutions
-
CGRP EIA Kit
3.2.2. Procedure
-
Tissue Dissection:
-
Euthanize the animal and carefully dissect the trigeminal ganglia or dura mater.
-
Place the tissue in ice-cold SIF.
-
-
CGRP Release Experiment:
-
Transfer the tissue to a well containing pre-warmed SIF and allow it to equilibrate.
-
Replace the SIF with fresh SIF containing this compound or vehicle and incubate.
-
Stimulate CGRP release by adding KCl or capsaicin to the incubation medium.
-
Collect the supernatant at designated time points.
-
-
CGRP Measurement:
-
Quantify the CGRP concentration in the collected samples using a CGRP EIA kit.
-
Signaling Pathways and Mechanisms of Action
The inhibitory effect of ergot alkaloids like this compound on CGRP release is likely mediated through the activation of presynaptic G-protein coupled receptors (GPCRs) located on trigeminal sensory nerve terminals. The primary candidates are α2-adrenergic and 5-HT1B/1D receptors.
Proposed Signaling Pathway for Inhibition of CGRP Release
The following diagram illustrates the proposed signaling cascade initiated by this compound leading to the inhibition of CGRP release.
Caption: Proposed signaling pathway for this compound-mediated inhibition of CGRP release.
Explanation of the Pathway:
-
Receptor Binding: this compound acts as an agonist at presynaptic α2-adrenergic and 5-HT1B/1D receptors on trigeminal neurons.
-
G-protein Activation: This binding activates inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Reduced PKA Activity: The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).
-
Inhibition of Calcium Channels: PKA is known to phosphorylate and potentiate voltage-gated calcium channels. Reduced PKA activity, therefore, leads to decreased calcium channel activity. Additionally, the βγ-subunits of the Gi/o protein can directly inhibit voltage-gated calcium channels.
-
Decreased CGRP Release: The inhibition of calcium influx prevents the fusion of CGRP-containing vesicles with the presynaptic membrane, thereby reducing CGRP release into the synaptic cleft.
Experimental Workflow for Investigating Signaling Pathways
The following diagram outlines a typical experimental workflow to elucidate the signaling pathways involved in the modulation of CGRP release by this compound.
Caption: Experimental workflow for investigating the signaling pathways of this compound.
Conclusion
While direct evidence is still emerging, the existing pharmacological data for this compound and its related compounds strongly suggest a modulatory role in CGRP release. The proposed mechanism, involving the activation of presynaptic inhibitory α2-adrenergic and 5-HT1B/1D receptors, provides a solid framework for future investigation. The experimental protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in CGRP-mediated disorders such as migraine. Further research is warranted to obtain direct quantitative data and to fully characterize the intracellular signaling cascades involved.
References
- 1. MeSH Browser [meshb.nlm.nih.gov]
- 2. Trigeminal injury causes kappa opioid-dependent allodynic, glial and immune cell responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on aging neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of CGRP signaling impairs fracture healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Dihydroergotoxine Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Dihydroergotoxine Mesylate, a key pharmaceutical agent. The document details the semi-synthetic manufacturing process, purification methodologies, and the underlying signaling pathways of its mechanism of action.
Introduction
This compound, also known as Ergoloid Mesylates, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-α/β-ergocryptine.[1][2] Originally developed by Sandoz, it is a semi-synthetic derivative of natural ergot alkaloids produced by the fungus Claviceps purpurea.[1][3] this compound is known for its complex pharmacological profile, acting on multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[3][4] This guide will elucidate the chemical processes involved in its creation and purification, alongside a detailed look at its molecular interactions.
Chemical Synthesis of this compound
The synthesis of this compound is a semi-synthetic process that begins with the isolation of naturally occurring ergot alkaloids from fermented cultures of Claviceps purpurea. The core of the synthesis is a catalytic hydrogenation reaction that transforms the mixture of ergot alkaloids into their dihydro derivatives.
Starting Materials: Ergot Alkaloids
The primary starting materials for the synthesis are the ergot peptide alkaloids (ergopeptines) ergotoxine, which is itself a mixture of ergocornine, ergocristine, and ergocryptine.[5] These alkaloids are extracted from the fermentation broth of Claviceps purpurea.
Key Synthetic Step: Catalytic Hydrogenation
The defining step in the synthesis of Dihydroergotoxine is the catalytic hydrogenation of the isolated ergot alkaloid mixture. This reaction specifically targets the C9-C10 double bond in the lysergic acid moiety of the alkaloids, saturating it to form the corresponding dihydro-derivatives.[3][5]
Reaction: Ergot Alkaloid (mixture) + H₂ (in the presence of a catalyst) → Dihydroergotoxine (mixture)
While specific industrial catalysts are proprietary, hydrogenation of ergot alkaloids is typically achieved using noble metal catalysts such as palladium or platinum on a carbon support. The reaction is carried out in a suitable solvent under a controlled hydrogen atmosphere.
Formation of the Mesylate Salt
Following the hydrogenation, the resulting mixture of dihydroergotoxine free bases is converted to their methanesulfonate (mesylate) salts. This is achieved by reacting the dihydroergotoxine mixture with methanesulfonic acid in an appropriate solvent. The salt formation enhances the stability and solubility of the final product.
Reaction: Dihydroergotoxine (mixture) + CH₃SO₃H → this compound (mixture)
Below is a diagram illustrating the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Purification of this compound
The purification of this compound is a critical multi-step process to ensure the removal of impurities, including unreacted starting materials, side-products from the hydrogenation process, and other contaminants. The primary methods employed are extraction and crystallization.
Experimental Protocol for Purification
1. Extraction:
-
Initial Extraction: The ergot alkaloids are first extracted from the fermentation broth using an organic solvent.
-
Liquid-Liquid Extraction: The crude this compound is subjected to a series of liquid-liquid extractions to partition the desired product from impurities based on their differential solubilities in immiscible liquid phases.
2. Crystallization:
-
Solvent Selection: A suitable solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: The crude product is dissolved in the chosen solvent at an elevated temperature to form a saturated solution.
-
Cooling and Precipitation: The solution is gradually cooled to induce crystallization of the pure this compound.
-
Filtration and Drying: The crystallized product is collected by filtration, washed with a cold solvent to remove residual impurities, and then dried under vacuum to yield the final, highly purified product.
Quantitative Data
Due to the proprietary nature of pharmaceutical manufacturing, specific quantitative data on reaction yields and purity levels at each stage of the industrial synthesis of this compound are not publicly available. However, the goal of the synthesis and purification process is to achieve a high yield of the final product with a purity that meets stringent pharmaceutical standards (typically >99%).
The final product composition of this compound is a fixed ratio of its components.
| Component | Proportion |
| Dihydroergocornine Mesylate | 33.3% |
| Dihydroergocristine Mesylate | 33.3% |
| Dihydroergocryptine Mesylate (α and β forms) | 33.3% |
Signaling Pathways of this compound
This compound exerts its pharmacological effects through a complex interaction with multiple neurotransmitter receptor systems in the central nervous system. It exhibits a dualistic mechanism of action, acting as both an agonist and an antagonist at different receptor subtypes.[3]
The primary targets are:
-
Adrenergic Receptors: It acts as an antagonist at postsynaptic α1-adrenoceptors and presynaptic α2-adrenoceptors.[3]
-
Dopamine Receptors: It has mixed agonist/antagonist properties at D1 and D2 dopamine receptors.[3] Dihydroergocornine, dihydro-α-ergokryptine, and dihydro-β-ergokryptine stimulate cyclic AMP (cAMP) formation (a D1-receptor response), while dihydroergocristine antagonizes both D1 and D2 receptors.[6]
-
Serotonin Receptors: It also displays mixed agonist/antagonist activity at serotonin receptors.[3]
The interaction with these receptors, which are G-protein coupled receptors (GPCRs), leads to the modulation of intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway. The antagonism of α1-adrenoceptors and the complex actions on D1 and serotonin receptors can lead to a decrease in intracellular cAMP levels. The inhibition of cAMP accumulation by dihydroergocryptine and dihydroergocristine is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[7]
Below is a diagram representing the signaling pathways affected by this compound.
Caption: Signaling pathways modulated by this compound.
Conclusion
The production of this compound is a well-established semi-synthetic process that leverages natural product precursors. The key chemical transformation, catalytic hydrogenation, is followed by rigorous purification steps to yield a high-purity pharmaceutical product. Its complex pharmacology, characterized by interactions with multiple receptor systems and modulation of downstream signaling pathways like cAMP, underpins its therapeutic effects. This guide provides a foundational understanding of the chemistry and pharmacology of this compound for professionals in the field of drug development and research.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolites of Dihydroergotoxine Mesylate and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotoxine mesylate, a combination of dihydrogenated ergot alkaloids, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process results in the formation of hydroxylated metabolites that are present in systemic circulation at concentrations significantly higher than the parent compounds. Emerging evidence suggests that these metabolites are not inert but possess considerable biological activity, potentially contributing to the overall therapeutic effect of the parent drug. This technical guide provides a comprehensive overview of the current knowledge on the metabolites of this compound, their biological activity, and the experimental methodologies used for their characterization.
Introduction
This compound, also known as ergoloid mesylates or co-dergocrine mesylate, is a pharmaceutical agent composed of the mesylate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine (often in a mixture with dihydro-β-ergocryptine). It has been historically used in the management of age-related cognitive impairment and cerebrovascular insufficiency. The mechanism of action of dihydroergotoxine is complex, involving interactions with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways, where it can act as a partial agonist or antagonist.
Given its extensive metabolism, a thorough understanding of the pharmacological profile of its metabolites is crucial for a complete assessment of its therapeutic efficacy and safety. This guide will delve into the metabolic pathways, the resulting metabolites, their quantified biological activities, and the experimental protocols employed in their study.
Metabolism of this compound
The metabolism of this compound is rapid and extensive, occurring predominantly in the liver. The primary metabolic transformation is hydroxylation, catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system.[[“]][2] This results in the formation of the following major metabolites:
Following oral administration, the plasma concentrations of these hydroxylated metabolites are found to be approximately one order of magnitude higher than their respective parent compounds.[5][6] This is a critical consideration in understanding the overall pharmacodynamic effect of this compound.
Metabolic Pathway Diagram
Biological Activity of Metabolites
Evidence from studies on analogous ergot alkaloids, such as dihydroergotamine (DHE), strongly suggests that the hydroxylated metabolites of dihydroergotoxine are biologically active. The primary metabolite of DHE, 8'-hydroxy-dihydroergotamine, has been shown to possess significant affinity for monoaminergic receptors and to exhibit considerable venoconstrictor activity.[7][8]
Quantitative Data on Biological Activity
While comprehensive quantitative data for all hydroxylated metabolites of dihydroergotoxine are not yet fully available in the public domain, some key findings have been reported for the parent compounds and related metabolites, which provide a strong indication of the potential activity of the hydroxylated derivatives of dihydroergotoxine.
| Compound | Receptor | Affinity (Kd/Ki) | Reference |
| Dihydroergocryptine | Dopamine D1 | ~30 nM (Kd) | [9] |
| Dihydroergocryptine | Dopamine D2 | 5-8 nM (Kd) | [9] |
| Dihydroergocryptine | Dopamine D3 | ~30 nM (Kd) | [9] |
| α-dihydroergocryptine | Dopamine D1 | 35.4 nM (Ki) | [10] |
| lisuride | Dopamine D1 | 56.7 nM (Ki) | [10] |
| pergolide | Dopamine D1 | 447 nM (Ki) | [10] |
| cabergoline | Dopamine D2 | 0.61 nM (Ki) | [10] |
| lisuride | Dopamine D2 | 0.95 nM (Ki) | [10] |
Note: Data for hydroxylated metabolites of dihydroergotoxine are currently limited. The data presented for the parent compounds and other ergot alkaloids suggest that the hydroxylated metabolites likely retain significant receptor affinity.
Signaling Pathways
The parent compounds of this compound exert their effects through complex interactions with G protein-coupled receptors (GPCRs). It is highly probable that their active hydroxylated metabolites engage these same signaling cascades.
Dopamine D2 Receptor Signaling
Dihydroergocryptine is a potent agonist at D2 dopamine receptors.[9] Activation of D2 receptors, which are coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
α-Adrenergic Receptor Signaling
The components of this compound also interact with α-adrenergic receptors. Activation of α1-adrenergic receptors typically involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[11]
Serotonin 5-HT1A Receptor Signaling
Interaction with 5-HT1A receptors is another key aspect of the pharmacology of ergot alkaloids. Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cellular excitability, often through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[12]
References
- 1. consensus.app [consensus.app]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of the structure and receptor binding studies of the major primary, metabolite of dihydroergotamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 10. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Dihydroergotoxine Mesylate Receptor Docking: A Technical Guide
Introduction
Dihydroergotoxine Mesylate, also known as Ergoloid Mesylates or Co-dergocrine, is a pharmaceutical agent composed of a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: Dihydroergocornine, Dihydroergocristine, and Dihydroergocryptine (which includes both alpha- and beta-isomers).[1][2] Originally developed for the treatment of age-related cognitive impairment, its complex mechanism of action involves interaction with multiple neurotransmitter systems.[3][4] The therapeutic and pharmacological effects of this compound are attributed to its dual partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors.[5][6]
The multi-target nature of its individual components makes understanding its precise binding mechanisms challenging through experimental methods alone. In silico modeling and receptor docking provide powerful computational tools to investigate these interactions at a molecular level. By simulating the binding poses and affinities of each constituent alkaloid with its respective receptors, researchers can gain critical insights into the drug's polypharmacology, aiding in the rational design of more selective and effective therapeutic agents. This guide provides a technical overview of the methodologies, data, and signaling pathways relevant to the computational study of this compound.
Pharmacological Profile and Key Receptors
The pharmacological activity of this compound is a composite of the actions of its components at various G-protein coupled receptors (GPCRs). The primary targets include:
-
Dopamine Receptors (D1 and D2 subtypes): The components of this compound exhibit complex interactions with dopamine receptors.[7] Dihydroergocornine and dihydroergocryptine act as agonists, stimulating D1 and D2 receptors, while dihydroergocristine acts as an antagonist at these same receptors.[7] This mixed agonist/antagonist profile contributes to the modulation of dopaminergic neurotransmission.
-
Serotonin (5-HT) Receptors: The alkaloids demonstrate significant activity at serotonin receptors, acting as agonists or antagonists depending on the subtype.[8][9][10] This interaction is crucial for its effects on mood, cognition, and its use in conditions like migraines.[11] The ergoline scaffold of these drugs binds deep within the orthosteric binding pocket of serotonin receptors.[12]
-
Adrenergic Receptors (Alpha subtypes): this compound is known to be an alpha-adrenergic blocking agent, leading to peripheral vasodilation.[3][13] This antagonist activity at alpha-adrenoceptors is a key component of its cardiovascular effects.[8][10]
-
GABA-A Receptors: Some studies indicate that this compound binds with high affinity to the GABA-A receptor-associated chloride channel, suggesting a modulatory role in the central nervous system.[13][14]
The logical relationship between this compound and its primary receptor targets is visualized below.
Quantitative Binding Affinity Data
The following table summarizes available quantitative data on the binding affinities of this compound's components to their target receptors. This data is essential for validating the results of in silico docking simulations.
| Compound | Receptor Subtype | Binding Affinity (Kd, nM) | Study Type |
| Dihydroergocryptine | Dopamine D2 | 5 - 8 | In vitro[15] |
| Dihydroergocryptine | Dopamine D1 | ~30 | In vitro[15] |
| Dihydroergocryptine | Dopamine D3 | ~30 | In vitro[15] |
| Dihydroergotamine | Serotonin 5-HT1B | High Affinity | In vitro[16] |
| Dihydroergotamine | Serotonin 5-HT1D | High Affinity | In vitro[11] |
| Ergotamine | Serotonin 5-HT1B | High Affinity | In vitro[16] |
| Dihydroergocristine | Adrenergic (Alpha) | Antagonist Activity | Pharmacological Review[17] |
| Dihydroergocristine | Serotonin | Antagonist Activity | Pharmacological Review[18] |
Experimental Protocols: In Silico Receptor Docking
This section outlines a detailed, generalized methodology for performing a molecular docking study of a Dihydroergotoxine component (e.g., Dihydroergocryptine) with a target receptor (e.g., Dopamine D2 Receptor). Such computational methods are crucial for predicting binding conformations and energies.[19][20]
Step 1: Receptor Structure Preparation
-
Sequence Retrieval: Obtain the amino acid sequence of the target human receptor, for instance, the Dopamine D2 receptor (UniProt ID: P14416), from a protein database like UniProt.[20][21]
-
Template Identification: If a crystal structure is unavailable, use the target sequence to perform a BLAST search against the Protein Data Bank (PDB) to find a suitable template structure with high sequence identity, such as the human Dopamine D3 receptor (PDB ID: 3PBL).[20][22]
-
Homology Modeling: Generate a 3D model of the target receptor using the template structure with software like MODELLER or SWISS-MODEL.[20][22] This process involves sequence alignment, model building, and loop refinement.
-
Model Refinement and Validation:
-
Minimize the energy of the computed model to correct stereochemical inaccuracies.
-
Validate the model's quality using tools like a Ramachandran plot (to check phi-psi angles) and ERRAT (for overall fold quality).[20] The overall quality factor should ideally be above 85-90%.
-
For GPCRs, embed the model in a simulated membrane environment (e.g., a POPC bilayer) and run molecular dynamics (MD) simulations to obtain a refined, stable receptor conformation.[22][23]
-
Step 2: Ligand Preparation
-
Structure Retrieval: Obtain the 2D or 3D structure of the ligand (e.g., Dihydroergocryptine) from a chemical database like PubChem.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformer. Use a force field (e.g., MMFF94) to perform energy minimization to obtain a low-energy, stable conformation.
-
Charge Calculation and Atom Typing: Assign partial charges (e.g., Gasteiger charges) and define atom types, which are necessary for the docking software to calculate interaction energies.
Step 3: Molecular Docking Simulation
-
Binding Site Prediction: Identify the active binding site of the receptor. This can be inferred from the co-crystallized ligand in the template structure or predicted using binding site identification algorithms. For dopamine receptors, key interacting residues often include an aspartic acid on transmembrane domain 3 (TM3) and a serine microdomain on TM5.[23][24]
-
Grid Generation: Define a grid box that encompasses the entire binding pocket. This box defines the search space for the ligand during the docking simulation.
-
Docking Execution: Use a docking program like AutoDock, Vina, or Glide.[22][25] The software will systematically explore various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates binding affinity.
-
Pose Selection: The program will generate multiple potential binding poses, ranked by their docking scores (binding energy). The pose with the lowest binding energy is typically considered the most favorable.
Step 4: Analysis and Interpretation
-
Interaction Analysis: Analyze the best-ranked docking pose to identify key molecular interactions between the ligand and receptor, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.[23]
-
Correlation with Experimental Data: Compare the predicted binding energies with experimental binding affinities (Ki, Kd) from the literature to validate the docking protocol.
-
Visualization: Use molecular visualization software (e.g., PyMOL, Chimera) to create high-quality images of the ligand-receptor complex, highlighting the key interactions.
The following diagram illustrates a typical workflow for an in silico docking experiment.
Signaling Pathways
The interaction of this compound's components with their target receptors initiates intracellular signaling cascades. As many of its key targets are GPCRs, understanding these pathways is essential. For example, the Dopamine D2 receptor, a primary target, is a Gi-coupled receptor.
Upon binding of an agonist (like Dihydroergocornine or Dihydroergocryptine), the D2 receptor undergoes a conformational change, leading to the activation of the inhibitory G-protein (Gi). This activation causes the dissociation of the Gαi subunit, which then inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in decreased production of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), ultimately modulating downstream cellular processes like gene transcription and ion channel activity. Conversely, an antagonist (like Dihydroergocristine) would block this pathway.
The diagram below illustrates the canonical Dopamine D2 receptor signaling pathway.
Conclusion
In silico modeling serves as an indispensable tool for dissecting the complex pharmacology of multi-component drugs like this compound. By employing molecular docking and dynamics simulations, researchers can predict the binding modes of Dihydroergocornine, Dihydroergocristine, and Dihydroergocryptine to their respective dopamine, serotonin, and adrenergic receptors. This detailed molecular insight, when correlated with experimental binding data, can elucidate the structural basis for their mixed agonist/antagonist profiles. The methodologies and workflows presented in this guide offer a framework for conducting such computational studies, ultimately facilitating a deeper understanding of this compound's mechanism of action and paving the way for the development of next-generation therapeutics with improved receptor selectivity and clinical efficacy.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. Bioavailability and pharmacokinetic profile of dihydroergotoxine from a tablet and from an oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. minclinic.eu [minclinic.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Ergot alkaloids: From witchcraft till in silico analysis. Multi-receptor analysis of ergotamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Serotonin - Wikipedia [en.wikipedia.org]
- 12. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 16. neurosciencenews.com [neurosciencenews.com]
- 17. What is the mechanism of Dihydroergocristine Mesilate? [synapse.patsnap.com]
- 18. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation | PLOS One [journals.plos.org]
- 23. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Electrophysiology Patch Clamp Studies with Dihydroergotoxine Mesylate on Trigeminal Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the effects of Dihydroergotoxine Mesylate on trigeminal neurons using patch clamp electrophysiology. The protocols outlined are based on established methodologies for trigeminal neuron recordings and the known pharmacology of this compound, offering a guide for novel research into its potential as a modulator of neuronal excitability in the context of trigeminal sensory processing and associated disorders like migraine.
Introduction
This compound, a mixture of three dihydrogenated ergot alkaloids, is known to interact with a variety of neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors.[1][2] Its therapeutic potential in neurological conditions may be linked to its ability to modulate neuronal excitability. The trigeminal nervous system is a key player in the pathophysiology of primary headaches, such as migraine.[3] Understanding how this compound affects the electrophysiological properties of trigeminal neurons is crucial for elucidating its mechanism of action and exploring its therapeutic applications. Patch clamp electrophysiology is a powerful technique to study the function of ion channels, which are fundamental regulators of neuronal activity.[4] This document details protocols for whole-cell patch clamp recordings from cultured rat trigeminal ganglion neurons to assess the impact of this compound on their ion channel function.
Proposed Signaling Pathway of this compound in Trigeminal Neurons
This compound is known to bind to GABA-A receptors, acting as a positive modulator of the associated chloride ionophore.[5][6] In trigeminal neurons, this interaction is hypothesized to enhance GABAergic inhibition, leading to a decrease in neuronal excitability. This could be a key mechanism for its potential analgesic effects in conditions like migraine. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in trigeminal neurons.
Experimental Protocols
Primary Culture of Rat Trigeminal Ganglion Neurons
This protocol is adapted from established methods for isolating and culturing trigeminal ganglion (TG) neurons.[7][8][9]
Materials:
-
Sprague-Dawley rats (postnatal day 10-14)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IA
-
Trypsin
-
Poly-D-lysine coated coverslips
-
Neurobasal medium supplemented with B27 and GlutaMAX
Procedure:
-
Anesthetize and sacrifice the rat according to approved animal care protocols.
-
Dissect the trigeminal ganglia and place them in ice-cold DMEM.[8]
-
Mince the ganglia and incubate in collagenase (1 mg/mL) and trypsin (0.25%) solution for 30-45 minutes at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine coated coverslips in Neurobasal medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours before recording.
Whole-Cell Patch Clamp Recordings
This protocol outlines the procedure for whole-cell voltage-clamp and current-clamp recordings from cultured trigeminal neurons.[10][11][12]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[11]
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution and approach a neuron.
-
Form a gigaohm seal and establish the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -60 mV and apply voltage steps to elicit voltage-gated currents.
-
In current-clamp mode, inject current steps to evoke action potentials.
-
After obtaining baseline recordings, perfuse the chamber with the external solution containing this compound at various concentrations (e.g., 1, 10, 100 µM).
-
Record changes in ion channel currents, resting membrane potential, and action potential firing.
Experimental Workflow
The following diagram illustrates the workflow for the electrophysiological experiments.
Caption: Experimental workflow for patch clamp studies.
Hypothetical Data Presentation
The following tables present hypothetical data that could be obtained from these experiments, illustrating the potential effects of this compound on trigeminal neuron electrophysiology.
Table 1: Effect of this compound on GABA-Activated Currents
| Concentration (µM) | Peak Current (pA) | % of Control |
| Control (GABA alone) | -250 ± 25 | 100% |
| 1 | -350 ± 30 | 140% |
| 10 | -500 ± 40 | 200% |
| 100 | -625 ± 50 | 250% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Action Potential Firing
| Concentration (µM) | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Number of Action Potentials (at 2x Rheobase) |
| Control | -55 ± 2 | -35 ± 1 | 10 ± 1 |
| 1 | -58 ± 2 | -33 ± 1 | 8 ± 1 |
| 10 | -62 ± 3 | -30 ± 2 | 5 ± 1 |
| 100 | -68 ± 3 | -28 ± 2 | 2 ± 1 |
Data are presented as mean ± SEM.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for investigating the electrophysiological effects of this compound on trigeminal neurons. The hypothetical data suggest that this compound may enhance GABAergic inhibition and reduce neuronal excitability in these neurons. Such findings would provide a cellular basis for the potential therapeutic use of this compound in trigeminal-related pain disorders. Further studies are warranted to explore the specific ion channels and receptor subtypes involved in these effects.
References
- 1. MeSH Browser [meshb.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Central activation of the trigeminovascular pathway in the cat is inhibited by dihydroergotamine. A c-Fos and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Ion Channels: Therapeutic Targets for Neurological Disease [frontiersin.org]
- 5. This compound | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Dihydroergotoxine modulation of the GABAA receptor-associated Cl- ionophore in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trigeminal ganglion whole-cell patch clamp recording protocol for voltage-activated ion currents analysis f... [protocols.io]
- 8. Trigeminal ganglion whole-cell patch clamp recording protocol for voltage-activated ion currents analysis f... [protocols.io]
- 9. 2.4. Cell Preparation and Patch Clamp Recording [bio-protocol.org]
- 10. Electrophysiological properties of maxillary trigeminal Aβ-afferent neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering migraine pain mechanisms through electrophysiological insights of trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Dihydroergotoxine Mesylate in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dihydroergotoxine Mesylate (DEM) for in vivo research applications, with a focus on neuroprotection and cognitive enhancement studies. The following sections detail the mechanism of action, administration protocols, and relevant experimental procedures.
Mechanism of Action
This compound, also known as ergoloid mesylates, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] Its pharmacological activity is complex, involving interactions with multiple neurotransmitter systems. The primary mechanism of action is characterized by a dual partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors.[2][3] This modulation of synaptic neurotransmission is believed to be a key contributor to its therapeutic effects.[1]
DEM has been shown to exhibit the following key actions:
-
Alpha-Adrenergic Receptor Antagonism : It acts as an antagonist at both presynaptic alpha-2 and postsynaptic alpha-1 adrenoceptors.[4] This can lead to an increase in norepinephrine release while simultaneously setting a ceiling for excessive noradrenergic stimulation.[4]
-
Dopaminergic and Serotonergic Receptor Modulation : DEM displays mixed agonist and antagonist properties at dopamine (D1 and D2) and serotonin receptors.[4] This allows it to potentially compensate for deficits or counteract hyperactivity in these neurotransmitter systems.[4]
-
Modulation of cAMP Signaling : In vitro studies have demonstrated that DEM can block the noradrenaline-induced increase in cyclic AMP (cAMP) content in the rat cerebral cortex.[4] Conversely, it has also been shown to be a potent inhibitor of low-Km phosphodiesterase (PDE), the enzyme that degrades cAMP.[5] This inhibition would lead to an increase in intracellular cAMP levels.
The neuroprotective effects of DEM are thought to stem from its ability to improve cerebral metabolism and blood flow, although the modulation of neurotransmitter systems is now considered a more significant factor.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in in vivo research.
Table 1: Lethal Dose (LD50) Data
| Species | Route of Administration | LD50 Value |
| Rat | Oral | >1000 mg/kg[2] |
| Rat | Intraperitoneal | 500 mg/kg[2] |
| Mouse | Oral | >1 mg/kg |
| Mouse | Intraperitoneal | 350 mg/kg[2] |
Table 2: Reported In Vivo Dosages
| Animal Model | Species | Dosage | Route of Administration | Investigated Effect | Reference |
| Aged | Rat | 1 mg/kg/day for 14 days | Intraperitoneal | Normalization of cholinergic system and improved learning | [6] |
| Aged | Rat | 1 mg/kg/day for 14 days | Intraperitoneal | Increased enkephalin and TRH receptor binding | [7] |
| Sleep-Wakefulness Cycle | Rat | 3 mg/kg | Intraperitoneal | Increased wakefulness | [8] |
| Hypertension | Rat | 10 µg/kg | Subcutaneous | Decreased blood pressure | [8] |
| Cerebral Oligemia | Cat | 0.08 mg/kg (infused over 20 min) | Intravenous | Protective effect on brain metabolism | [8] |
Experimental Protocols
Preparation of this compound for Administration
a) For Intraperitoneal (IP) Injection:
-
Vehicle Selection: A sterile, isotonic solution is recommended. 0.9% Sodium Chloride (sterile saline) is a commonly used and appropriate vehicle.
-
Preparation Steps:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile container, dissolve the powder in a minimal amount of a suitable solvent if necessary (e.g., a small percentage of DMSO, followed by dilution with sterile saline). Ensure the final concentration of the co-solvent is well-tolerated by the animals.
-
Bring the solution to the final desired volume with sterile 0.9% Sodium Chloride.
-
Gently mix the solution until the DEM is fully dissolved.
-
If not used immediately, store the solution protected from light and at an appropriate temperature as per the manufacturer's recommendations.
-
b) For Oral Gavage:
-
Vehicle Selection: An aqueous vehicle that can form a stable suspension is suitable. A 0.5% to 1% solution of methylcellulose in water is a common choice.
-
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
Prepare the desired concentration of methylcellulose solution in sterile water.
-
Levigate the DEM powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
The suspension should be continuously stirred or vortexed before each administration to ensure homogeneity.
-
Administration Protocols
a) Intraperitoneal (IP) Injection in Rats:
-
Materials:
-
Appropriately sized sterile syringe (e.g., 1 mL or 3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol for disinfection
-
Prepared this compound solution
-
-
Procedure:
-
Restrain the rat securely. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head.
-
Position the rat so its abdomen is facing upwards, with the head slightly lower than the hindquarters.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
b) Oral Gavage in Mice:
-
Materials:
-
1 mL syringe
-
Flexible or rigid gavage needle with a ball tip (appropriate size for the mouse)
-
Prepared this compound suspension
-
-
Procedure:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, slowly administer the suspension.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol for a Neuroprotection Study in a Gerbil Model of Cerebral Ischemia
This protocol is based on studies demonstrating the neuroprotective effects of DEM against delayed neuronal death.
-
Animal Model: Adult Mongolian gerbils.
-
Induction of Ischemia:
-
Anesthetize the gerbil with an appropriate anesthetic.
-
Make a midline ventral incision in the neck to expose both common carotid arteries.
-
Occlude both arteries with non-traumatic clips for 5 minutes to induce transient forebrain ischemia.
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration:
-
Immediately following the 5-minute ischemic period, administer this compound via intraperitoneal injection. A dose of 1 mg/kg can be used as a starting point based on studies in aged rats.
-
-
Outcome Assessment (7 days post-ischemia):
-
Histology:
-
Perfuse the animals with a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and process for paraffin or frozen sectioning.
-
Stain sections with a neuronal marker (e.g., Nissl stain) to assess neuronal viability in the CA1 region of the hippocampus.
-
Quantify the number of surviving neurons per unit length of the CA1 pyramidal cell layer.
-
-
Protocol for a Cognitive Enhancement Study in an Aged Rat Model
This protocol is designed to assess the effects of DEM on learning and memory deficits in aged rats.
-
Animal Model: Aged rats (e.g., 20-24 months old).
-
Drug Administration:
-
Administer this compound (1 mg/kg) or vehicle daily via intraperitoneal injection for a period of 14 to 30 days.
-
-
Behavioral Testing (Passive Avoidance Task):
-
Apparatus: A two-compartment shuttle box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Day 1):
-
Place the rat in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the rat enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the rat from the apparatus.
-
-
Testing (Day 2, 24 hours after training):
-
Place the rat in the light compartment.
-
Open the door to the dark compartment.
-
Measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory of the aversive event.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for a Neuroprotection Study
Caption: Experimental workflow for a neuroprotection study.
Logical Relationship for Cognitive Enhancement Assessment
Caption: Logical flow for assessing cognitive enhancement.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of this compound on the low-Km phosphodiesterase of cat and rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Chronic dihydroergotoxine administration sets on receptors for enkephalin and thyrotropin releasing hormone in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Dihydroergotoxine Mesylate's Effects on Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Dihydroergotoxine Mesylate (DHEM) on primary neuronal cultures. The protocols outlined below cover the isolation and culture of primary neurons, methodologies for assessing the neuroprotective effects of DHEM, and assays for elucidating its mechanism of action.
Introduction
This compound, a mixture of three dihydrogenated ergot alkaloids, has been studied for its potential neuroprotective and cognitive-enhancing effects.[1][2] It is known to interact with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[2][3] Primary neuronal cultures offer a valuable in vitro model system to dissect the cellular and molecular mechanisms underlying the effects of DHEM on neuronal survival, function, and signaling.
Data Presentation
Table 1: In Vivo Neuroprotective Effect of this compound
This table summarizes the neuroprotective effect of this compound on CA1 neurons in the gerbil hippocampus following induced ischemia.[4]
| Treatment Group | Neuronal Density (neurons/mm ± SEM) |
| Control | 66.03 ± 7.37 |
| Vehicle | 11.25 ± 4.93 |
| This compound | 69.19 ± 6.49 |
Data from an in vivo study on delayed neuronal death in the gerbil hippocampus.[4]
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neuropharmacological studies.
Materials:
-
Timed-pregnant rat or mouse (E18-E19)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Papain (20 U/mL) in Hibernate-E medium
-
Trypsin inhibitor (10 mg/mL) in Neurobasal medium
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C water bath and 5% CO2 incubator
Procedure:
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Isolate the embryonic brains and transfer to a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices and place them in a tube containing ice-cold HBSS.
-
-
Enzymatic Digestion:
-
Aspirate the HBSS and add pre-warmed papain solution to the cortical tissue.
-
Incubate for 20-30 minutes at 37°C with gentle agitation every 5 minutes.
-
Carefully remove the papain solution and wash the tissue twice with warm Neurobasal medium.
-
Add the trypsin inhibitor solution and incubate for 5 minutes at room temperature.
-
-
Cell Dissociation and Plating:
-
Aspirate the inhibitor solution and add supplemented Neurobasal medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
Perform a half-medium change every 2-3 days.
-
Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect primary neurons from glutamate-induced cell death.
Materials:
-
Mature primary cortical neuron cultures (7-10 days in vitro)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Glutamate stock solution
-
Neurobasal medium
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Pre-treatment with DHEM:
-
Prepare serial dilutions of this compound in pre-warmed Neurobasal medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove half of the medium from the neuronal cultures and replace it with the DHEM-containing medium. Include a vehicle control group.
-
Incubate for 24 hours.
-
-
Glutamate Challenge:
-
After the pre-treatment period, add glutamate to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to the negative control wells.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Assessment of Neuronal Viability:
-
Following the glutamate challenge, assess neuronal viability using a chosen assay according to the manufacturer's instructions.
-
Quantify the results and compare the viability of neurons treated with DHEM to the vehicle control and glutamate-only treated groups.
-
Protocol 3: Neurite Outgrowth Assay
This protocol evaluates the effect of this compound on neurite extension and branching.
Materials:
-
Young primary neuron cultures (2-3 days in vitro)
-
This compound stock solution
-
Neurobasal medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Treatment with DHEM:
-
Treat the young neuronal cultures with various concentrations of this compound for a defined period (e.g., 48-72 hours).
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and branching complexity.
-
Compare the results from DHEM-treated cultures to control cultures.
-
Mandatory Visualizations
Experimental Workflow for Neuroprotection Assay
References
Application Notes and Protocols: Dihydroergotoxine Mesylate Permeability Assessment Using In Vitro BBB Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotoxine Mesylate, an ergot alkaloid derivative, is utilized in the management of cognitive impairment and cerebrovascular disorders. Its therapeutic efficacy is contingent on its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). Understanding the permeability of this compound across the BBB is therefore critical for optimizing its therapeutic potential and developing novel drug delivery strategies.
This document provides detailed application notes and protocols for assessing the permeability of this compound using in vitro BBB models. These models offer a valuable platform for rapid screening and mechanistic studies of drug transport to the CNS. While specific quantitative permeability data for this compound is not extensively available in public literature, this guide outlines the established methodologies to determine these parameters and presents comparative data from related ergot alkaloids to provide a contextual framework.
In Vitro Blood-Brain Barrier Models: An Overview
A variety of in vitro BBB models have been developed to mimic the in vivo environment.[1][2][3] The choice of model depends on the specific research question, throughput requirements, and desired level of biological complexity.
-
Monolayer Models: These models utilize a single layer of brain endothelial cells cultured on a semi-permeable membrane and are suitable for high-throughput screening.[1]
-
Co-culture Models: To better replicate the neurovascular unit, these models incorporate other cell types such as astrocytes and pericytes, which are known to induce and maintain the barrier properties of the endothelial cells.[2]
-
Stem Cell-Based Models: Human induced pluripotent stem cells (iPSCs) can be differentiated into brain microvascular endothelial cells (BMECs), offering a human-relevant and scalable model system.[4]
-
Microfluidic (BBB-on-a-chip) Models: These advanced models incorporate physiological shear stress, providing a more in vivo-like environment.[5]
Experimental Protocols
The following protocols are adapted from established methodologies for assessing the permeability of compounds across in vitro BBB models.
Cell Culture and In Vitro BBB Model Assembly
A robust and reproducible in vitro BBB model is fundamental for accurate permeability assessment. The following is a generalized protocol for establishing a co-culture model.
Materials:
-
Primary or immortalized brain microvascular endothelial cells (e.g., hCMEC/D3, bEnd.3, or primary porcine brain capillary endothelial cells)
-
Primary rat astrocytes
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture flasks and plates
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
Coating solution (e.g., Collagen Type I or a mixture of collagen and fibronectin)
Protocol:
-
Astrocyte Seeding: Coat the bottom of the wells of a 24-well plate with the appropriate coating solution. Seed primary rat astrocytes at a density of 2.5 x 10^4 cells/cm². Culture for at least one week to allow for the formation of a confluent monolayer and the conditioning of the medium.
-
Endothelial Cell Seeding: Coat the apical side of the Transwell® inserts with the coating solution. Seed the brain endothelial cells at a density of 5 x 10^4 cells/cm².
-
Co-culture Assembly: Once the endothelial cells have reached confluence (typically 2-3 days), transfer the Transwell® inserts containing the endothelial cell monolayer into the 24-well plate containing the established astrocyte monolayer.
-
Barrier Formation: Maintain the co-culture for 3-5 days to allow for the formation of tight junctions and the establishment of a robust barrier. Monitor the barrier integrity daily by measuring the Transendothelial Electrical Resistance (TEER).
Barrier Integrity Assessment
Transendothelial Electrical Resistance (TEER):
TEER is a quantitative measure of the integrity of the tight junction dynamics in the endothelial cell monolayer.
Protocol:
-
Equilibrate the cell culture plates to room temperature.
-
Using a voltohmmeter equipped with "chopstick" electrodes, measure the resistance across the endothelial cell monolayer.
-
Measure the resistance of a blank Transwell® insert (without cells) containing medium.
-
Calculate the TEER value by subtracting the resistance of the blank insert from the resistance of the cell monolayer and multiplying by the surface area of the insert (Ω·cm²).
-
A high TEER value (typically >150 Ω·cm²) is indicative of a well-formed barrier.[6]
Paracellular Permeability Assay:
This assay assesses the passage of small, cell-impermeable molecules across the cell layer.
Protocol:
-
To the apical chamber of the Transwell®, add a known concentration of a fluorescently labeled, non-transportable marker such as Lucifer Yellow or fluorescein isothiocyanate (FITC)-dextran.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the marker across the monolayer
-
A is the surface area of the insert
-
C0 is the initial concentration of the marker in the apical chamber
-
This compound Permeability Assay
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash the in vitro BBB model with pre-warmed transport buffer.
-
Add the this compound solution to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the Papp value for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Data Presentation
Quantitative data from permeability studies should be summarized in a clear and structured format for easy comparison.
Table 1: Barrier Integrity of the In Vitro BBB Model
| Parameter | Value |
| TEER (Ω·cm²) | > 150 |
| Papp of Lucifer Yellow (cm/s) | < 1.0 x 10⁻⁶ |
Table 2: Permeability of this compound and Reference Compounds
| Compound | Papp (A-to-B) (cm/s) | Papp (B-to-A) (cm/s) | Efflux Ratio |
| This compound | To be determined | To be determined | To be determined |
| Caffeine (High Permeability) | Known Value | Known Value | ~1 |
| Atenolol (Low Permeability) | Known Value | Known Value | ~1 |
| Ergotamine (Comparative) | Referenced Value | Referenced Value | Referenced Value |
| Ergocristine (Comparative) | Referenced Value | Referenced Value | Referenced Value |
Note: The permeability of several ergot alkaloids has been shown to be significant in in-vitro BBB models. For instance, one study demonstrated that ergotamine and ergocristine can cross the barrier in considerable amounts within a few hours.[1]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound permeability.
Potential Transport Mechanisms at the BBB
Caption: Potential transport pathways of this compound across the BBB.
Discussion of Potential Signaling Pathways and Transporters
The transport of drugs across the BBB is often mediated by specific transporters and can be influenced by intracellular signaling pathways.
Efflux Transporters:
-
P-glycoprotein (P-gp/ABCB1): this compound may be a substrate for P-gp, an efflux transporter highly expressed at the BBB that actively pumps xenobiotics back into the bloodstream, thereby limiting their brain penetration.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Studies on other ergot alkaloids, such as ergometrine, have shown that they can be substrates for BCRP.[1] It is plausible that components of this compound also interact with this transporter.
Signaling Pathways:
The integrity of the BBB is dynamically regulated by various signaling pathways that control the expression and localization of tight junction proteins like claudins and zonula occludens-1 (ZO-1). While direct effects of this compound on these pathways are not well-documented, it is known to interact with adrenergic, dopaminergic, and serotonergic receptors, which could potentially modulate BBB function.[7][8] For instance, activation of certain G-protein coupled receptors has been shown to influence tight junction integrity. Further research is needed to elucidate the specific signaling cascades involved in the transport of this compound across the BBB.
Conclusion
The in vitro BBB models and protocols described herein provide a robust framework for the systematic evaluation of this compound permeability. By determining key parameters such as the apparent permeability coefficient and the efflux ratio, researchers can gain valuable insights into the potential for this compound to reach its target in the CNS. Furthermore, investigating the role of specific transporters and signaling pathways will be crucial for the rational design of strategies to enhance the brain delivery of this compound and other neurotherapeutics.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 3. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irbm.com [irbm.com]
- 7. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determinants of the activity and substrate recognition of breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Caco-2 Cell Permeability Assay for Dihydroergotoxine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a robust in vitro model widely used in the pharmaceutical industry to predict the intestinal absorption of drug candidates.[1][2][3] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing tight junctions and various transporter proteins.[1] This application note provides a detailed protocol for assessing the permeability of Dihydroergotoxine Mesylate using the Caco-2 cell model.
This compound, an ergot alkaloid, is known to have low oral absorption, approximately 25%, and is subject to significant first-pass metabolism. It has been identified as a substrate for P-glycoprotein (P-gp), a key efflux transporter that can limit the intestinal absorption of drugs. This protocol will enable researchers to determine the apparent permeability coefficient (Papp) of this compound and to investigate the role of efflux transporters in its intestinal transport.
Data Presentation
Quantitative data from the Caco-2 permeability assay should be summarized to facilitate clear interpretation and comparison. The following table provides a template for presenting the results for this compound, including expected outcomes based on its known properties.
Table 1: Caco-2 Permeability Data for this compound
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BA / Papp AB) | % Recovery |
| This compound | Apical to Basolateral (A→B) | [Insert Experimental Data] | [Calculate from Experimental Data] | [Insert Experimental Data] |
| This compound | Basolateral to Apical (B→A) | [Insert Experimental Data] | [Insert Experimental Data] | |
| This compound + Verapamil (P-gp inhibitor) | Apical to Basolateral (A→B) | [Insert Experimental Data] | [Calculate from Experimental Data] | [Insert Experimental Data] |
| Propranolol (High Permeability Control) | Apical to Basolateral (A→B) | >10 | ~1 | >70% |
| Atenolol (Low Permeability Control) | Apical to Basolateral (A→B) | <1 | ~1 | >70% |
| Digoxin (P-gp Substrate Control) | Apical to Basolateral (A→B) | Low | >2 | >70% |
| Digoxin (P-gp Substrate Control) | Basolateral to Apical (B→A) | High | >70% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the Caco-2 cell permeability assay for this compound.
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
Seeding Caco-2 Cells on Transwell® Inserts
-
Transwell® Inserts: Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size).
-
Seeding Density: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto the apical side of the inserts.
-
Differentiation: Culture the cells for 21-25 days to allow for monolayer formation and differentiation. Change the culture medium every 2-3 days.
Assessment of Monolayer Integrity
Before conducting the transport experiment, it is crucial to assess the integrity of the Caco-2 cell monolayer.
-
Equipment: Use an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.
-
Procedure:
-
Equilibrate the electrodes in culture medium before use.
-
Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance reading (in Ω).
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the membrane.
-
-
Acceptance Criteria: Monolayers are considered suitable for permeability studies when the TEER value is ≥200 Ω·cm².
-
Purpose: To assess the integrity of the paracellular pathway (tight junctions).
-
Procedure:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add a solution of Lucifer Yellow (typically 100 µM in HBSS) to the apical compartment.
-
Add fresh HBSS to the basolateral compartment.
-
Incubate for 1 hour at 37°C.
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence of the samples using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Acceptance Criteria: The apparent permeability of Lucifer Yellow should be less than 1 x 10⁻⁶ cm/s.
This compound Permeability Assay
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the transport buffer. The final DMSO concentration should typically be ≤1%.
-
Procedure for Bidirectional Transport (A→B and B→A):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
For Apical to Basolateral (A→B) transport:
-
Add the this compound solution to the apical compartment (e.g., 0.5 mL for a 12-well plate).
-
Add fresh transport buffer to the basolateral compartment (e.g., 1.5 mL for a 12-well plate).
-
-
For Basolateral to Apical (B→A) transport:
-
Add the this compound solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
For P-gp Inhibition Study: Pre-incubate the monolayers with a P-gp inhibitor (e.g., 10 µM Verapamil) in the transport buffer for 30-60 minutes before adding the this compound solution. The inhibitor should be present in both compartments during the transport experiment.
-
Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from both the donor and receiver compartments for mass balance calculation.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
Data Analysis
-
Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the compound across the monolayer (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (mol/mL).
-
-
-
Efflux Ratio (ER): Calculate the efflux ratio to assess the involvement of active efflux transporters:
-
ER = Papp (B→A) / Papp (A→B)
-
-
Percent Recovery: Calculate the mass balance to ensure that the compound has not been significantly metabolized or retained by the cells or apparatus:
-
% Recovery = [((Cƒ_donor * V_donor) + (Cƒ_receiver * V_receiver)) / (C₀_donor * V_donor)] * 100
-
Mandatory Visualizations
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: Transport pathways of this compound across Caco-2 cells.
References
Application Notes and Protocols: Organoid-Based Models for Dihydroergotoxine Mesylate Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroergotoxine Mesylate, also known as ergoloid mesylates, is a combination of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1][2][3] It has been used in the treatment of age-related cognitive decline and cerebrovascular insufficiency.[4][5][6] The therapeutic mechanism of this compound is complex and not fully understood, but it is known to interact with multiple neurotransmitter systems.[1][7][8] It exhibits a dualistic action of partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors.[1][2][9]
Three-dimensional (3D) organoid models, derived from human pluripotent stem cells (hPSCs), offer a sophisticated in vitro platform that recapitulates many anatomical and functional features of human organs.[10][11] For this compound research, cerebral and vascular organoids are particularly relevant. Cerebral organoids can model aspects of the human brain to study neuropharmacological effects, while vascular organoids provide a system to investigate the drug's impact on blood vessels.[12][13] These models bridge the gap between traditional 2D cell cultures and in vivo animal studies, offering a more physiologically relevant system for investigating drug efficacy, mechanism of action, and potential toxicity.[10][14]
Part 1: Application Notes
Mechanism of Action of this compound
This compound's pharmacological profile is multifaceted. Its primary effects are mediated through the modulation of central monoaminergic systems.[9]
-
Adrenergic System: It acts as an antagonist at alpha-adrenergic receptors, which can lead to peripheral vasodilation and a decrease in blood pressure.[1][15] This alpha-blocking activity is a key feature of its effects on the vascular system.[9]
-
Dopaminergic System: It demonstrates mixed agonist and antagonist properties at both D1 and D2 dopamine receptors.[9][16] This interaction can influence neurotransmission involved in cognitive processes, potentially compensating for deficits in dopaminergic systems.[9][17]
-
Serotonergic System: The compound also has mixed agonist/antagonist effects on serotonin receptors.[9][17] This modulation can contribute to its overall effects on mood and cognitive function.
-
GABAergic System: Evidence suggests this compound binds with high affinity to the GABA-A receptor-associated chloride channel, acting as an allosteric modulator.[18][19][20]
This complex receptor profile allows this compound to potentially stabilize neurotransmitter systems by counteracting both deficits and hyperactivity.[9]
Recommended Organoid Models
-
Cerebral Organoids: These models are ideal for investigating the neurotropic and cognitive-enhancing effects of this compound. They develop diverse populations of neurons and glial cells, forming complex neural networks.[12] They can be used to study the drug's impact on neuronal viability, synaptic activity, and gene expression related to dopaminergic and serotonergic pathways.
-
Vascular Organoids: Given the drug's known effects on cerebral blood flow and its alpha-adrenergic antagonist properties, vascular organoids are essential.[1] These organoids self-assemble into vascular networks containing endothelial cells and pericytes, mimicking human microvasculature.[13][21] They are suitable for studying vasodilation, vascular permeability, and the integrity of the blood-brain barrier in response to treatment.
Potential Research Applications
-
Neuroprotection Assays: Investigate the potential of this compound to protect cerebral organoids from neurotoxic insults (e.g., oxidative stress, glutamate excitotoxicity).
-
Synaptic Plasticity Studies: Use techniques like calcium imaging and multi-electrode arrays to assess changes in neuronal network activity and plasticity following drug treatment.
-
Vascular Function Analysis: Quantify changes in the diameter of vascular structures within organoids and assess permeability using fluorescent tracers.
-
Dose-Response and Toxicity Profiling: Determine the therapeutic window and potential neurotoxicity or vasculotoxicity at higher concentrations.
-
Disease Modeling: Generate organoids from patient-derived iPSCs (e.g., from individuals with specific forms of dementia) to explore personalized therapeutic responses.
Part 2: Experimental Protocols
The following are generalized protocols adapted from established methodologies. Researchers should optimize conditions based on their specific hPSC lines and laboratory setups.
Protocol 1: Generation of Human Cerebral Organoids
This protocol is based on the unguided method, which allows for the spontaneous formation of various brain regions.[22]
Methodology:
-
Stage I: Embryoid Body (EB) Formation (Days 0-5)
-
Start with high-quality hPSC cultures. Dissociate colonies into single cells using a gentle cell dissociation reagent.
-
Resuspend cells in EB Formation Medium supplemented with a ROCK inhibitor (e.g., Y-27632) to promote survival.
-
Seed approximately 9,000 cells per well into an ultra-low attachment 96-well plate.
-
Incubate for 4-5 days, performing half-media changes every other day, until uniform EBs are formed.[23]
-
-
Stage II: Neural Induction (Days 5-7)
-
Carefully transfer the EBs into a 24-well ultra-low attachment plate containing Neural Induction Medium.
-
Incubate for 48 hours. During this time, the EBs should become larger and develop smooth, translucent edges, indicating the formation of neuroepithelium.[23]
-
-
Stage III: Matrigel® Embedding and Expansion (Days 7-10)
-
Embed each EB into a droplet of Matrigel® on a chilled surface to promote the expansion of neuroepithelial buds.[23]
-
Transfer the embedded organoids to a 6-well plate containing Expansion Medium.
-
-
Stage IV: Maturation (Day 10 onwards)
-
After 3-4 days, carefully transfer the growing organoids to an orbital shaker to enhance nutrient absorption and prevent central necrosis.
-
Culture in Cerebral Maturation Medium, performing full-media changes every 3-4 days.[23]
-
Organoids can be cultured for several months, developing increasing complexity over time. For drug studies, organoids are typically used between days 40 and 60.[22]
-
Protocol 2: Generation of Human Vascular Organoids
This protocol generates self-organizing 3D human blood vessel organoids.[13]
Methodology:
-
Stage I: EB Formation (Days 0-3)
-
Dissociate hPSCs and form aggregates in Aggregation Medium containing a ROCK inhibitor in an ultra-low attachment plate.[24]
-
Allow aggregates to form for 3 days.
-
-
Stage II: Mesoderm and Vascular Induction (Days 3-13)
-
On day 3, initiate mesoderm induction by adding CHIR99021.
-
From day 5 onwards, switch to a differentiation medium containing key growth factors like VEGF-A and FGF-2 to promote endothelial and pericyte formation. Media should be changed every 2-3 days.
-
-
Stage III: Matrix Embedding and Maturation (Day 13 onwards)
-
On day 13, embed the cell aggregates into a 3D matrix consisting of Collagen I and Matrigel®.[21]
-
Culture in differentiation media. Within 2-3 weeks, the aggregates will sprout and form complex, interconnected vascular networks.[13][21]
-
These networks can be micro-dissected and transferred to suspension culture for further maturation into vascular organoids.
-
Protocol 3: Drug Treatment and Endpoint Analysis
Methodology:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the appropriate organoid culture medium to achieve final desired concentrations. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control (e.g., <0.1% DMSO).
-
Organoid Treatment:
-
Select healthy, mature organoids of similar size for the experiment.
-
Transfer individual organoids to separate wells of a low-attachment plate.
-
Replace the medium with the drug-containing medium or vehicle control medium.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Viability Assay: Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo® 3D) that measures ATP levels.
-
Immunofluorescence Staining: Fix organoids (e.g., with 4% paraformaldehyde), section them using a cryostat, and perform standard immunofluorescence staining for relevant markers:
-
Cerebral Organoids: β-III tubulin (neurons), MAP2 (mature neurons), GFAP (astrocytes), tyrosine hydroxylase (dopaminergic neurons).
-
Vascular Organoids: CD31/PECAM-1 (endothelial cells), α-SMA (pericytes/smooth muscle cells).
-
-
Gene Expression Analysis: Lyse organoids to extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to drug targets (e.g., DRD1, DRD2, ADRA1A) or cellular stress.
-
Functional Assays: For cerebral organoids, perform live calcium imaging using indicators like Fluo-4 AM to measure changes in spontaneous neuronal firing rates after acute drug application.
-
Part 3: Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between experimental conditions. Below are examples of how to present hypothetical data from organoid-based studies of this compound.
Table 1: Dose-Response of this compound on Cerebral Organoid Viability
| Concentration (µM) | Mean Viability (% of Control) ± SEM | p-value vs. Control |
| 0 (Vehicle) | 100.0 ± 4.5 | - |
| 1 | 98.7 ± 5.1 | 0.88 |
| 10 | 95.2 ± 4.8 | 0.45 |
| 25 | 88.1 ± 6.2 | 0.04 |
| 50 | 65.4 ± 7.1 | <0.01 |
| 100 | 32.5 ± 5.9 | <0.001 |
| Data represents mean ± standard error of the mean (n=6 organoids per condition). Viability was assessed after 72 hours of treatment using a CellTiter-Glo® 3D assay. |
Table 2: Effect of this compound on Gene Expression in Cerebral Organoids
| Gene Target | Treatment Condition | Fold Change vs. Control ± SEM | p-value |
| DRD2 (Dopamine R2) | 10 µM Dihydroergotoxine | 1.8 ± 0.2 | 0.02 |
| ADRA2A (Alpha-2A Adrenergic R) | 10 µM Dihydroergotoxine | 0.7 ± 0.1 | 0.04 |
| BDNF (Brain-Derived Neurotrophic Factor) | 10 µM Dihydroergotoxine | 2.5 ± 0.4 | <0.01 |
| c-Fos (Immediate Early Gene) | 10 µM Dihydroergotoxine | 3.1 ± 0.5 | <0.01 |
| Data from qRT-PCR analysis after 24 hours of treatment. Fold change is normalized to the vehicle control group (n=4). |
Table 3: Effect of this compound on Vascular Network Characteristics
| Treatment Condition | Average Vessel Diameter (µm) ± SEM | Number of Junctions per Field ± SEM |
| 0 (Vehicle) | 12.4 ± 0.8 | 45 ± 5 |
| 1 µM Dihydroergotoxine | 13.1 ± 0.9 | 48 ± 6 |
| 10 µM Dihydroergotoxine | 15.8 ± 1.1 | 55 ± 7 |
| 50 µM Dihydroergotoxine | 18.2 ± 1.3** | 38 ± 4 |
| Data acquired from confocal images of CD31-stained vascular organoids after 48 hours of treatment. *p<0.05, *p<0.01 vs. vehicle control (n=5). |
References
- 1. This compound | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ergoloid - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. A dose-response study with this compound in cerebrovascular disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | GABA Receptor | TargetMol [targetmol.com]
- 7. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Organoids for Predictive Toxicology Research and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoids emerge as powerful tools for disease modeling and drug discovery | Broad Institute [broadinstitute.org]
- 12. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of blood vessel organoids from human pluripotent stem cells | Springer Nature Experiments [experiments.springernature.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. What is the mechanism of Dihydroergocristine Mesilate? [synapse.patsnap.com]
- 16. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]
- 18. This compound | CAS:8067-24-1 | Binds to GABAA receptor Cl- channel; allosteric modulator of benzodiazepine site | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Generation of Human Blood Vessel Organoids from Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Brain organoid protocols and limitations [frontiersin.org]
- 23. stemcell.com [stemcell.com]
- 24. Generating vessel organoids (VOs) from hiPSCs - A Detailed, Step-By-Step Guide [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydroergotoxine Mesylate (DHET) Dosage for Animal Models of Migraine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroergotoxine Mesylate (DHET) in animal models of migraine.
Disclaimer: There is a notable lack of published literature specifying effective dosages of this compound (DHET) for the treatment of migraine-like symptoms in preclinical animal models. Much of the available research on ergot alkaloids in this context focuses on Dihydroergotamine (DHE). While related, DHET and DHE are distinct compounds. The information provided herein is intended to guide researchers in designing and optimizing their own studies, and dosages for the closely related compound DHE are provided for reference only. It is imperative that researchers conduct thorough dose-response studies to determine the optimal dosage of DHET for their specific animal model and experimental paradigm.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHET) and how does it differ from Dihydroergotamine (DHE)?
This compound, also known as ergoloid mesylates, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and both alpha- and beta-dihydroergocryptine.[1][2] Dihydroergotamine (DHE) is a single dihydrogenated derivative of ergotamine. While both are ergot alkaloids and share a similar mechanism of action by interacting with serotonin, dopamine, and adrenergic receptors, their pharmacokinetic and pharmacodynamic profiles may differ.[3]
Q2: What is the proposed mechanism of action for DHET in migraine?
The precise mechanism is not fully elucidated, but like other ergot alkaloids, DHET is believed to exert its anti-migraine effects through its interaction with multiple receptor systems implicated in migraine pathophysiology.[2][4][5] This includes:
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Serotonin (5-HT) Receptor Agonism: Particularly at 5-HT1B and 5-HT1D receptors, which is thought to lead to the constriction of dilated intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).
-
Dopamine Receptor Interaction: DHET interacts with dopamine receptors, which may play a role in modulating pain pathways.[1][6]
-
Adrenergic Receptor Blockade: DHET has alpha-adrenergic blocking properties, which may contribute to its vascular effects.[6]
Q3: What are the most common animal models for studying migraine, and how can DHET be incorporated?
The most widely used and validated animal model for migraine research is the nitroglycerin (NTG)-induced model in rodents (rats and mice).[7][8][9][10] Systemic administration of NTG, a nitric oxide donor, reliably induces migraine-like symptoms, including hyperalgesia and allodynia, which can be measured behaviorally.[7][10]
To test the efficacy of DHET, it would be administered at various doses prior to or after the induction of migraine-like symptoms with NTG. The primary endpoint is typically the reversal or prevention of NTG-induced hyperalgesia/allodynia.
Troubleshooting Guide
Issue 1: Determining the Optimal Dose of DHET
As there is no established effective dose of DHET for migraine models, a dose-response study is essential.
-
Recommendation: Start with a dose-ranging study based on acute toxicity data. Begin with low, sub-toxic doses and escalate to find a dose that shows efficacy without significant adverse effects.
Issue 2: DHET Solubility and Vehicle Selection
-
Problem: DHET may not be readily soluble in aqueous solutions for injection.
-
Recommendation: DHET is soluble in ethanol. For in vivo administration, it is crucial to use a biocompatible vehicle. A common approach is to dissolve the compound in a minimal amount of an organic solvent like ethanol or DMSO and then dilute it with a physiological buffer (e.g., saline or PBS) to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid vehicle-induced effects. Always run a vehicle-only control group in your experiments.
Issue 3: Adverse Effects in Animals
-
Problem: Animals may exhibit adverse effects, especially at higher doses of DHET.
-
Recommendation: Be aware of the signs of ergot toxicity, which can include vasoconstriction, necrosis at the injection site, and central nervous system effects.[11] Monitor animals closely for any signs of distress, changes in behavior, or physical abnormalities. If adverse effects are observed, reduce the dose. The acute toxicity data in the table below can help in selecting a starting dose range.
Issue 4: Inconsistent Results with the NTG Model
-
Problem: Variability in the induction of hyperalgesia with NTG.
-
Recommendation:
-
Ensure consistent NTG dosage and administration route.
-
Acclimatize animals to the testing environment and procedures to reduce stress-induced variability.
-
Establish a stable baseline for pain sensitivity before NTG administration.
-
Consider the strain and sex of the animals, as these can influence responses.
-
Data Presentation
Table 1: Reference Dosages of Dihydroergotamine (DHE) in Animal Models
Note: This data is for the related compound DHE and should be used as a reference for initiating dose-ranging studies with DHET.
| Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| Carotid Hemodynamics | Pig | Intravenous (i.v.) | 3 - 100 µg/kg | [12] |
| CGRP Release | Rat | Intravenous (i.v.) | 50 µg/kg | [6] |
Table 2: Acute Toxicity of this compound (DHET) in Rodents
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | >1000 mg/kg | [11] |
| Rat | Intraperitoneal (i.p.) | 500 mg/kg | [11] |
| Rat | Subcutaneous (s.c.) | >2000 mg/kg | [11] |
| Rat | Intravenous (i.v.) | 86 mg/kg | [11][13] |
| Mouse | Oral | >1 mg/kg | [11] |
| Mouse | Intraperitoneal (i.p.) | 350 mg/kg | [11] |
| Mouse | Subcutaneous (s.c.) | >4000 mg/kg | [11] |
| Mouse | Intravenous (i.v.) | 180 mg/kg | [11] |
Experimental Protocols
Protocol 1: Nitroglycerin (NTG)-Induced Migraine Model in Rats and Assessment of DHET Efficacy
Objective: To induce migraine-like hyperalgesia in rats using NTG and to assess the potential of DHET to ameliorate these symptoms.
Materials:
-
This compound (DHET)
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL, diluted in saline/ethanol/propylene glycol)
-
Vehicle for DHET (e.g., saline with a minimal amount of a solubilizing agent)
-
Adult male or female Sprague-Dawley or Wistar rats (200-300g)
-
Von Frey filaments for assessing mechanical allodynia
-
Testing chambers with a wire mesh floor
Procedure:
-
Acclimatization: Acclimatize rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Assessment: Place rats in the testing chambers and allow them to acclimate for 15-30 minutes. Determine the baseline mechanical withdrawal threshold using von Frey filaments applied to the periorbital or hind paw region.
-
DHET Administration: Administer the selected dose of DHET or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). A dose-ranging study is recommended.
-
NTG Induction: 30 minutes after DHET/vehicle administration, induce migraine-like symptoms by injecting NTG (typically 10 mg/kg, s.c.).[10]
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Post-NTG Assessment: Assess mechanical withdrawal thresholds at regular intervals (e.g., 30, 60, 90, and 120 minutes) after NTG administration.
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Data Analysis: Compare the withdrawal thresholds between the DHET-treated groups and the vehicle-treated group. A significant increase in the withdrawal threshold in the DHET groups compared to the vehicle group indicates an anti-hyperalgesic effect.
Visualizations
References
- 1. Neuropharmacology of bromocriptine and dihydroergotoxine (hydergine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergoloid - Wikipedia [en.wikipedia.org]
- 3. migrainedisorders.org [migrainedisorders.org]
- 4. This compound | 8067-24-1 [chemicalbook.com]
- 5. This compound | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Effects of S9977 and dihydroergotamine in an animal experimental model for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RTECS NUMBER-KE8800000-Chemical Toxicity Database [drugfuture.com]
Technical Support Center: Analysis and Characterization of Dihydroergotoxine Mesylate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis and characterization of Dihydroergotoxine Mesylate and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound?
This compound is a mixture of the mesylate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (α- and β-isomers).[1] Under various stress conditions, the primary degradation products are typically hydroxylated metabolites of these individual components.[2][3]
Q2: What are the typical forced degradation conditions for studying this compound stability?
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4][5] General conditions for forced degradation include:
-
Acid Hydrolysis: Treatment with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a defined period.[6]
-
Base Hydrolysis: Treatment with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[6]
-
Oxidative Degradation: Use of hydrogen peroxide (e.g., 3-30%) at room temperature.[7]
-
Thermal Degradation: Exposure to dry heat (e.g., 50-60°C) for several days.[6]
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Photodegradation: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.[6]
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) or a photodiode array (PDA) detector are the most common and effective techniques.[8][9] LC-MS/MS is particularly powerful for identifying and quantifying trace amounts of degradation products due to its high sensitivity and specificity.[2]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for Ergot Alkaloid Peaks
Peak tailing is a common issue in the HPLC analysis of basic compounds like ergot alkaloids.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Residual Silanols: Basic amine groups in the alkaloids interact with acidic silanol groups on the silica-based column packing. | - Lower the mobile phase pH to around 3.0 to protonate the silanols and reduce interaction. Use a column stable at low pH.[10]- Increase the ionic strength of the mobile phase by increasing the buffer concentration (for LC-UV applications).[10]- Use an end-capped column or a column with a polar-embedded phase to shield the silanol groups.[11] |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample and reinject to check for mass overload.[10]- Reduce the injection volume to check for volume overload.[10] |
| Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening and tailing. | - Use tubing with a narrow internal diameter (e.g., 0.005").[11]- Minimize the tubing length. |
| Contaminated Guard or Analytical Column: Accumulation of matrix components can affect peak shape. | - Replace the guard column.- If the problem persists, backflush the analytical column with a strong solvent (if permitted by the manufacturer).[10] |
Issue 2: Poor Resolution Between Parent Drug and Degradation Products
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase Composition: The mobile phase may not have sufficient selectivity for the analytes. | - Optimize the organic modifier (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase.- Adjust the pH of the mobile phase to alter the ionization state of the analytes. |
| Inappropriate Column Chemistry: The stationary phase may not be suitable for the separation. | - Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Suboptimal Gradient Elution: The gradient profile may not be effectively separating closely eluting peaks. | - Adjust the gradient slope, initial and final mobile phase compositions, and the duration of the gradient. |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Condition: Add an equal volume of 1 M HCl to the sample solution.
-
Incubation: Incubate the mixture at 60°C for 2 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Observation | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl | 2 hours at 60°C | Significant degradation | Hydroxylated derivatives of dihydroergocornine, dihydroergocristine, and dihydroergocryptine |
| Base Hydrolysis | 1 M NaOH | 4 hours at 60°C | Moderate degradation | Hydroxylated derivatives and potential epimers |
| Oxidation | 10% H₂O₂ | 24 hours at RT | Minor degradation | Oxidized derivatives |
| Thermal | 80°C | 48 hours | Minimal degradation | - |
| Photolytic | ICH Q1B conditions | - | Slight degradation | Photodegradation products |
Note: The extent of degradation and specific products may vary based on the exact experimental conditions.
Visualizations
Caption: Workflow for forced degradation and analysis.
Caption: Degradation pathways of this compound.
References
- 1. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and human pharmacokinetics of dihydroergotoxine metabolites in man: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. pharmasm.com [pharmasm.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. chromtech.com [chromtech.com]
Overcoming Dihydroergotoxine Mesylate aggregation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroergotoxine Mesylate. The following information is designed to help overcome challenges related to its aggregation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or contain precipitates?
A1: this compound is sparingly soluble in aqueous buffers, which can lead to aggregation and precipitation. This is a common issue with poorly water-soluble drugs. The formation of a cloudy solution or visible precipitates indicates that the compound has exceeded its solubility limit under the current experimental conditions. Factors influencing this include concentration, pH, temperature, and the composition of the aqueous medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to first dissolve this compound in an organic solvent before preparing aqueous dilutions. Dimethyl sulfoxide (DMSO) and ethanol are suitable choices for creating a concentrated stock solution.
Q3: How should I prepare an aqueous working solution from a stock of this compound?
A3: To prepare an aqueous working solution, you should slowly add the desired volume of the organic stock solution to your aqueous buffer with constant stirring. This technique, known as "antisolvent precipitation," can create a transient supersaturation that may lead to precipitation if not performed carefully. It is crucial to ensure rapid and thorough mixing to minimize localized high concentrations of the compound.
Q4: What factors can influence the stability of this compound in an aqueous solution?
A4: The stability of this compound in aqueous solutions can be affected by several factors, including:
-
pH: The ionization state of the molecule can change with pH, affecting its solubility and stability.
-
Temperature: Higher temperatures can increase solubility but may also accelerate degradation.
-
Light: Exposure to light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to chemical degradation.
-
Time: Aqueous solutions of this compound are often not stable for long periods. It is generally recommended to prepare fresh solutions for each experiment.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.
This is a common challenge due to the low aqueous solubility of this compound.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the aqueous solution.
-
Optimize the Co-solvent Ratio: Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
pH Adjustment: Investigate the effect of pH on the solubility of this compound in your buffer system. A pH titration can help identify the pH at which the compound is most soluble.
-
Use of Excipients: Consider the addition of solubilizing excipients to the aqueous buffer before adding the drug solution.
| Excipient Class | Examples | Mechanism of Action | Typical Starting Concentration |
| Surfactants | Polysorbate 20, Polysorbate 80 | Form micelles that encapsulate the drug, increasing its apparent solubility. | 0.01% - 0.1% (w/v) |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, shielding it from the aqueous environment. | 1% - 5% (w/v) |
Issue 2: Cloudiness or precipitation develops over time in the aqueous solution.
This indicates that the solution is not stable under the storage or experimental conditions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Due to potential instability, it is best practice to prepare this compound solutions immediately before use.
-
Control Temperature: Store the solution at a controlled temperature. While refrigeration can slow degradation, it may also decrease solubility and promote precipitation. Evaluate stability at both room temperature and refrigerated conditions.
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: If oxidation is a concern, preparing and storing the solution under an inert gas (e.g., nitrogen or argon) may improve stability.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved.
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Dilution: While vortexing or rapidly stirring the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use Immediately: Use the freshly prepared solution for your experiment.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to the desired concentration (e.g., 5% w/v). Ensure it is fully dissolved.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO).
-
Complexation: While stirring the HP-β-CD solution, slowly add the this compound stock solution.
-
Equilibration: Allow the solution to stir at room temperature for a defined period (e.g., 1-2 hours) to facilitate the formation of inclusion complexes.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter.
-
Use in Experiment: The resulting clear solution can be used for your experiments.
Visualizations
Technical Support Center: Optimizing Dihydroergotoxine Mesylate (DHEM) Formulation for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and handling of Dihydroergotoxine Mesylate (DHEM) for preclinical experiments.
I. Frequently Asked Questions (FAQs)
1. What is this compound (DHEM) and what are its primary mechanisms of action?
This compound is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] Its mechanism of action is complex and not fully elucidated, but it is known to interact with several neurotransmitter systems in the central nervous system.[1][2] DHEM acts as a partial agonist/antagonist at dopaminergic (primarily D2), serotonergic (primarily 5-HT2A), and alpha-adrenergic (primarily α1 and α2) receptors.[1][2][3][4] This modulation of synaptic neurotransmission is believed to be the primary basis for its pharmacological effects.[1]
2. What are the recommended solvents for dissolving DHEM?
DHEM is a crystalline solid that is sparingly soluble in aqueous solutions.[3] It is more readily soluble in organic solvents. For preclinical formulations, the following solvents are commonly used:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), e.g., PEG300, PEG400
For aqueous-based formulations, it is recommended to first dissolve DHEM in a small amount of an organic solvent like DMSO and then dilute the solution with the desired aqueous buffer or vehicle.
3. What is the stability of DHEM in solid form and in solution?
-
Solid Form: As a crystalline solid, DHEM is relatively stable and can be stored at -20°C for at least four years.
-
In Solution: The stability of DHEM in solution is dependent on the solvent composition and storage conditions. Aqueous solutions are not recommended for storage for more than one day.[3] Stability is enhanced in water-alcohol mixtures with dielectric constants between 30 and 45.[5] Degradation in solution can occur via hydrolysis and oxidation.[5]
4. What are the common routes of administration for DHEM in preclinical studies?
The most common routes of administration in preclinical animal models include:
-
Oral (p.o.): Typically administered via oral gavage.
-
Intravenous (i.v.): For direct systemic administration and pharmacokinetic studies.
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Intraperitoneal (i.p.): A common route for systemic administration in rodents.
-
Subcutaneous (s.c.): For slower, more sustained absorption.
II. Troubleshooting Formulation and Handling Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation upon dilution with aqueous buffer | DHEM is poorly soluble in water. The addition of an aqueous solution can cause it to crash out of the initial organic solvent. | 1. Decrease the final aqueous content: Use a higher percentage of organic co-solvents (e.g., PEG, propylene glycol) in the final formulation. 2. Use a surfactant: Incorporate a non-ionic surfactant such as Tween® 80 or Cremophor® EL to improve solubility and prevent precipitation. 3. pH adjustment: The solubility of DHEM may be pH-dependent. Experiment with adjusting the pH of the aqueous component. 4. Use of cyclodextrins: Consider using solubility enhancers like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes and improve aqueous solubility. 5. Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform suspension. |
| Drug degradation in solution | DHEM can be susceptible to hydrolysis and oxidation, especially in aqueous solutions and when exposed to light and high temperatures. | 1. Prepare fresh solutions daily: Due to limited stability in aqueous media, it is best to prepare formulations immediately before use. 2. Protect from light: Store stock solutions and formulations in amber vials or protect them from light. 3. Control temperature: Store stock solutions at recommended temperatures (e.g., -20°C or -80°C) and handle formulations at room temperature or on ice as appropriate. 4. Use of antioxidants: For formulations where oxidation is a concern, the addition of an antioxidant like ascorbic acid or sodium metabisulfite may be considered, but compatibility must be verified. 5. Purge with inert gas: For stock solutions in organic solvents, purging the headspace of the vial with an inert gas like nitrogen or argon can help prevent oxidation. |
| Inconsistent results in animal studies | This can be due to poor formulation homogeneity, inaccurate dosing, or degradation of the compound. | 1. Ensure complete dissolution: Visually inspect the solution to ensure there is no precipitate before administration. If it is a suspension, ensure it is uniformly dispersed. 2. Validate dosing technique: Ensure proper oral gavage, intravenous, or intraperitoneal injection techniques are used to deliver the intended dose accurately. 3. Formulation consistency: Prepare the formulation consistently for each experiment, using the same procedure and high-purity components. 4. Conduct a pilot pharmacokinetic study: A small-scale PK study can help to determine the absorption and exposure profile of your formulation and identify any potential issues. |
| High viscosity of the formulation | High concentrations of polymers like PEG or CMC can lead to viscous solutions that are difficult to administer. | 1. Adjust co-solvent ratios: Decrease the concentration of the high-viscosity component and increase the proportion of a less viscous solvent. 2. Gentle warming: Briefly and gently warming the formulation may reduce its viscosity, but be cautious of potential drug degradation. 3. Use a larger gauge needle: For injectable formulations, using a slightly larger gauge needle can facilitate administration of a viscous solution. |
III. Experimental Protocols
A. Protocol for Preparation of DHEM Formulation for Oral Gavage in Rats
This protocol provides a general guideline. The final concentrations and vehicle composition should be optimized based on the specific requirements of the study.
Materials:
-
This compound (DHEM) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes and syringes
Procedure:
-
Calculate the required amount of DHEM: Based on the desired dose (e.g., mg/kg) and the dosing volume (e.g., 5 mL/kg), calculate the final concentration of DHEM needed in the formulation.
-
Prepare the vehicle:
-
In a sterile conical tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween® 80, and saline. A starting point could be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.
-
Add the DMSO first, followed by the PEG400 and Tween® 80. Mix well.
-
Slowly add the saline or sterile water while vortexing or stirring to ensure a homogenous mixture.
-
-
Dissolve DHEM:
-
Weigh the calculated amount of DHEM powder.
-
Add a small amount of the vehicle to the DHEM powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the DHEM is completely dissolved. Visually inspect for any particulate matter.
-
-
Final Preparation and Administration:
-
Draw up the required volume of the DHEM formulation into a dosing syringe fitted with a gavage needle.
-
Administer the formulation to the rat using proper oral gavage technique.
-
B. Protocol for Stability-Indicating Forced Degradation Study of DHEM by HPLC
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock and Stress Solutions:
-
Prepare a stock solution of DHEM in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the DHEM solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the DHEM solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the DHEM solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid DHEM powder in a hot air oven at 105°C for 24 hours. Also, heat the DHEM stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the DHEM solution to direct sunlight for 24 hours or in a photostability chamber.
3. Sample Analysis by HPLC:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. An example of starting HPLC conditions is provided in the table below.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed DHEM standard.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each stress condition.
-
The method is considered stability-indicating if it can resolve the DHEM peak from all degradation product peaks.
IV. Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~1 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| 1:20 DMSO:PBS (pH 7.2) | ~0.05 mg/mL | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of Dihydroergocristine (a component of DHEM) in Rats
| Route of Administration | Dose | Tmax (h) | Cmax (µg/L) | t½ (h) |
| Intravenous (i.v.) | 6 mg/kg | - | - | 13.6 |
| Oral (p.o.) | 6 mg/kg | 0.5 and 2 | 37 and 34 | 18.1 |
Data from a study on dihydroergocristine, a major component of DHEM, in rats.[6] Note the two peaks after oral administration, suggesting a potential enterohepatic cycle.[6]
Table 3: Example HPLC Method Parameters for DHEM Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm or Mass Spectrometry (MS) |
V. Visualizations
Signaling Pathways
Caption: this compound's interaction with the Dopamine D2 receptor signaling pathway.
Caption: this compound's interaction with the Alpha-2 Adrenergic receptor signaling pathway.
Caption: this compound's interaction with the Serotonin 5-HT2A receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for a preclinical pharmacokinetic study of this compound.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. reprocell.com [reprocell.com]
- 5. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The pharmacokinetics of dihydroergocristine after intravenous and oral administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Dihydroergotoxine Mesylate in experimental models
Welcome to the technical support center for Dihydroergotoxine Mesylate (DHET), also known as Ergoloid Mesylates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of DHET in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHET) and what is its primary mechanism of action?
A1: this compound is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1][2] Its mechanism of action is complex and not fully elucidated. It is known to have a dual action of partial agonism and antagonism across multiple receptor systems, primarily including adrenergic (alpha), dopaminergic, and serotonergic receptors.[3] It also demonstrates high-affinity binding to GABA-A receptor-associated chloride channels.[4][5] This multi-target profile means its pharmacological effect depends heavily on the specific experimental system and the relative expression of these different receptors.
Q2: What are the primary off-target receptors for DHET?
A2: The concept of "off-target" for DHET depends on the intended research focus. Given its broad receptor activity, if you are studying its effects on the dopaminergic system, its interactions with adrenergic and serotonergic receptors would be considered off-target. The primary receptor families that DHET interacts with are:
-
Adrenergic Receptors: Primarily acts as an antagonist at alpha-adrenergic receptors.[1][2]
-
Dopaminergic Receptors: Exhibits mixed agonist/antagonist activity at D1 and D2-like receptors.[6][7]
-
Serotonergic Receptors: Interacts with multiple serotonin (5-HT) receptor subtypes, with agonist activity at some (e.g., 5-HT2B) and antagonist activity at others.[1][2]
-
GABAergic Receptors: Binds with high affinity to the GABA-A receptor complex.[5]
Q3: What are the common physiological off-target effects observed in experimental models?
A3: Due to its action on multiple receptors, several physiological effects can manifest as off-target, depending on the experiment's goal. Common observations include:
-
Cardiovascular Effects: Hypotension and bradycardia (slowing of heart rate) are common due to the blockade of alpha-adrenergic receptors, which influences vascular tone.[8]
-
Central Nervous System (CNS) Effects: Sedative effects may be observed, potentially linked to its activity at GABA-A or other CNS receptors. Conversely, it can also increase wakefulness in some models.[5]
-
Gastrointestinal Effects: Nausea and other GI disturbances are reported adverse effects, likely mediated by central or peripheral serotonin and dopamine receptors.
Q4: How can I select an optimal dose of DHET to minimize off-target effects?
A4: Dose selection is critical. The concentrations at which DHET affects different receptor systems can vary significantly. To minimize off-target effects, it is crucial to perform a thorough dose-response study. Start with a low dose based on published literature and titrate upwards. The goal is to find the lowest effective concentration that elicits your desired on-target effect without engaging off-target receptors. This requires sensitive and specific assays for both on-target and potential off-target outcomes. For example, if studying cognitive enhancement (a putative dopaminergic/nootropic effect), you should concurrently monitor blood pressure (an adrenergic effect) to establish a therapeutic window.
Troubleshooting Guide
Problem: I'm observing significant hypotension and bradycardia in my animal model, which confounds my neurological measurements.
-
Probable Cause: This is a classic off-target effect resulting from DHET's antagonist activity at peripheral alpha-1 adrenergic receptors, leading to vasodilation.[9]
-
Solution 1: Dose Reduction: The most straightforward approach is to lower the dose of DHET. You may find a concentration that is effective for your primary (e.g., CNS) target with minimal cardiovascular side effects. Refer to the dose-response protocol below.
-
Solution 2: Model Selection: If possible, consider using an in vitro model (e.g., primary neuronal cultures, brain slices) to isolate the neurological effects from systemic cardiovascular influence.
-
Solution 3 (Advanced): For in vivo studies where this is not possible, consider co-administration of a peripherally-restricted alpha-1 adrenergic agonist to counteract the hypotensive effects. This approach is complex and requires extensive validation to ensure the co-administered agent does not cross the blood-brain barrier or otherwise interfere with the primary experimental outcome.
Problem: My results are difficult to interpret due to simultaneous activation of dopaminergic and serotonergic pathways.
-
Probable Cause: DHET has mixed agonist and antagonist effects at both dopamine (D1/D2) and serotonin (e.g., 5-HT1, 5-HT2) receptors.[3][10] This makes it challenging to attribute an observed effect to a single neurotransmitter system.
-
Solution 1: Use of Selective Antagonists: This is the most effective strategy. Co-administer DHET with a highly selective antagonist for the receptor system you wish to block. For instance, if you hypothesize your effect is dopamine-mediated, pre-treat the experimental model with a selective serotonin receptor antagonist to isolate the dopaminergic action of DHET.
-
Solution 2: Downstream Pathway Analysis: Measure downstream signaling molecules specific to the pathways of interest. For example, D1 receptor activation typically increases cAMP levels, while D2 activation decreases them.[6] Measuring cAMP can help dissect the contribution of each receptor subtype to the overall effect.
Quantitative Data: Receptor Binding Profile
The multi-target nature of DHET is evident in its binding affinities across different receptor families. While a complete, unified dataset for all components is scarce, the following table synthesizes available information to guide experimental design. Note: DHET is a mixture; the activity of the composite drug is a summation of the activities of its individual components, which may differ in their potency and efficacy at each receptor.[6]
| Target Receptor Family | Subtype(s) | Known Interaction | Potency / Affinity (Qualitative or Quantitative) | Reference |
| Adrenergic | α1, α2 | Antagonist | High Affinity | [10] |
| Dopaminergic | D1 | Agonist (partial) | Stimulates cAMP formation | [6] |
| D2 | Agonist/Antagonist | Inhibits evoked tritium overflow at lower concentrations than D1 effects. Dihydroergocristine component acts as an antagonist. | [6] | |
| Serotonergic | 5-HT1, 5-HT2 | Mixed Agonist/Antagonist | Varies by subtype. Agonism at 5-HT2B is linked to potential fibrotic side effects. | [1][10] |
| GABAergic | GABA-A | Positive Allosteric Modulator | Binds with high affinity to the Cl- ionophore, comparable to benzodiazepines. | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol allows you to determine the binding affinity (Ki) of DHET for a specific off-target receptor, helping you understand the concentrations at which these interactions occur.
Objective: To quantify the affinity of DHET for a chosen receptor (e.g., alpha-1 adrenergic receptor) compared to a known selective radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-Prazosin for α1 receptors).
-
This compound (DHET) stock solution.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well plates and glass fiber filter mats (e.g., GF/C).
-
Cell harvester and scintillation counter.
Methodology:
-
Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a predetermined optimal protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled selective ligand (to saturate all specific binding sites).
-
Competition: Membranes + Radioligand + serial dilutions of DHET (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the components to the wells. Typically, add membranes first, followed by the competing compound (DHET or unlabeled ligand), and finally the radioligand to initiate the binding reaction.[14] Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[14]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.[14]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.[14]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of DHET.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of DHET that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
Protocol 2: In Vivo Dose-Response Study for On-Target vs. Off-Target Effects
Objective: To determine the in vivo dose range of DHET that produces a desired therapeutic effect (on-target) while minimizing an undesired physiological side effect (off-target).
Model: A relevant animal model (e.g., a mouse model of cognitive impairment).
Materials:
-
DHET for injection/oral administration.
-
Vehicle control.
-
Equipment for measuring the on-target effect (e.g., behavioral maze for memory).
-
Equipment for measuring the primary off-target effect (e.g., tail-cuff system for blood pressure).
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the housing and testing environment.
-
Group Allocation: Randomly assign animals to several groups (n=8-12 per group is typical for statistical power):
-
Group 1: Vehicle Control
-
Group 2: DHET Dose 1 (e.g., 0.1 mg/kg)
-
Group 3: DHET Dose 2 (e.g., 0.3 mg/kg)
-
Group 4: DHET Dose 3 (e.g., 1.0 mg/kg)
-
Group 5: DHET Dose 4 (e.g., 3.0 mg/kg)
-
(Doses should be selected based on literature and span several orders of magnitude)
-
-
Baseline Measurements: Before drug administration, record baseline measurements for both the on-target and off-target parameters (e.g., baseline performance in the behavioral task, baseline blood pressure).
-
Drug Administration: Administer the assigned dose of DHET or vehicle to each group. Note the time of administration.
-
Time-Course Assessment: At specific time points post-administration (e.g., 30, 60, 120 minutes), measure both the on-target and off-target effects. This is critical as pharmacokinetic profiles can influence the timing of different effects.
-
Data Collection:
-
On-Target: Quantify the outcome of the primary assay (e.g., latency to find the platform in a water maze, percentage of correct choices in a Y-maze).
-
Off-Target: Quantify the physiological parameter (e.g., mean arterial pressure, heart rate).
-
-
Data Analysis:
-
For each dose and time point, calculate the mean and standard error for both on-target and off-target measures.
-
Plot two separate dose-response curves: one for the on-target effect and one for the off-target effect.
-
Analyze the curves to identify the therapeutic window : the range of doses where the on-target effect is significant, but the off-target effect is minimal. Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences from the vehicle control group.[15]
-
Visualizations
Caption: Multi-target signaling pathways of this compound (DHET).
Caption: Experimental workflow for minimizing DHET's off-target effects.
Caption: Troubleshooting flowchart for common off-target effects of DHET.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dihydrogenated ergot compounds bind with high affinity to GABAA receptor-associated Cl- ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. GR-55562 - Wikipedia [en.wikipedia.org]
- 9. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vasoconstrictive Properties: Dihydroergotoxine Mesylate vs. Ergotamine Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive effects of Dihydroergotoxine Mesylate and Ergotamine Tartrate, two ergot alkaloids with significant vascular activity. The following analysis is based on a comprehensive review of preclinical and clinical experimental data to assist in research and development decisions.
Executive Summary
Ergotamine Tartrate is a potent arterial and venous vasoconstrictor, primarily mediated by its agonist activity at serotonin (5-HT) receptors (specifically 5-HT1B and 5-HT1D) and alpha-adrenergic receptors.[1][2] Its strong vasoconstrictive properties are therapeutically relevant in migraine treatment but also contribute to a higher risk of adverse vascular events, including ergotism, with overuse.[1][3]
This compound, a mixture of three dihydrogenated ergot alkaloids, exhibits a more complex vascular profile. It is generally considered a less potent arterial vasoconstrictor than Ergotamine Tartrate.[4][5] Its mechanism involves a combination of partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors.[6] Notably, its alpha-adrenergic antagonist activity can lead to vasodilation in certain vascular beds, contrasting with Ergotamine's potent alpha-agonist effects.[6][7] This nuanced activity profile suggests a potentially wider therapeutic window and a different side-effect profile compared to Ergotamine Tartrate.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies on the vasoconstrictive effects of this compound (and its primary component, Dihydroergotamine) and Ergotamine Tartrate.
Table 1: Comparative Vasoconstrictor Effects in Human and Animal Models
| Parameter | Dihydroergotoxine/Dihydroergotamine | Ergotamine Tartrate | Vascular Bed | Species | Source |
| Cerebral Blood Flow | No significant change | No significant change | Cerebral | Human | [1] |
| Peripheral Arterial Constriction (Toe-Arm Systolic Gradient) | No significant effect | Significant decrease (22 mmHg) | Peripheral Arteries | Human | [1] |
| Venoconstriction (in vivo) | Weaker than Ergotamine (IV), similar (oral) | Potent venoconstrictor | Saphenous Vein | Canine | [1] |
| Maximal Contraction (in vitro) | 52 ± 11% | Not directly compared in this study | Saphenous Vein | Human | [6] |
| Maximal Contraction (in vitro) | 32 ± 7% | Not directly compared in this study | Meningeal Artery | Human | [6] |
| Maximal Contraction (in vitro) | 8 ± 4% (proximal), 5 ± 2% (distal) | Not directly compared in this study | Coronary Artery | Human | [6] |
| External Carotid Blood Flow Reduction | Dose-dependent reduction (up to 49±5%) | Dose-dependent reduction (up to 37±4%) | External Carotid Artery | Canine | [8][9] |
Table 2: Receptor Binding Affinities (pKi values)
| Receptor Subtype | Dihydroergotamine (from Dihydroergotoxine) | Ergotamine Tartrate |
| 5-HT1A | 8.9 | 8.3 |
| 5-HT1B | 8.8 | 7.9 |
| 5-HT1D | 8.8 | 8.4 |
| 5-HT2A | 8.9 | 8.2 |
| α1-adrenergic | 8.3 | 7.5 |
| α2-adrenergic | 8.3 | 7.9 |
| Dopamine D2 | 8.9 | 8.2 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
In Vitro Vasoconstriction Studies (Isolated Blood Vessels)
A common methodology for assessing the direct vasoconstrictive effects of these compounds involves the use of isolated blood vessel segments in an organ bath system.[6][10][11]
1. Tissue Preparation:
-
Blood vessels (e.g., canine basilar artery, human saphenous vein) are obtained and immediately placed in cold, oxygenated Krebs-Henseleit solution.
-
The vessels are carefully dissected to remove adherent connective tissue and cut into rings of 2-3 mm in length.
2. Organ Bath Setup:
-
The vessel rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.
3. Experimental Procedure:
-
The vessel rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams).
-
A reference contraction is induced with a standard agonist (e.g., norepinephrine, potassium chloride) to assess the viability of the tissue.
-
After a washout period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Ergotamine Tartrate to the organ bath.
-
The contractile response (increase in tension) is recorded and expressed as a percentage of the maximal contraction induced by the reference agonist.
In Vivo Animal Studies (Canine Carotid Blood Flow)
These studies aim to evaluate the hemodynamic effects of the compounds in a living organism.[8][9]
1. Animal Preparation:
-
Mongrel dogs of either sex are anesthetized (e.g., with pentobarbital sodium).
-
The animals are artificially ventilated, and catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
The external carotid artery is isolated, and a flow probe is placed around it to measure blood flow.
2. Drug Administration and Measurement:
-
After a stabilization period, baseline measurements of external carotid blood flow, mean arterial pressure, and heart rate are recorded.
-
This compound or Ergotamine Tartrate is administered intravenously at various doses.
-
The changes in external carotid blood flow and other hemodynamic parameters are continuously monitored and recorded.
3. Data Analysis:
-
The vasoconstrictor response is quantified as the percentage decrease in external carotid blood flow from the baseline.
Signaling Pathways and Mechanisms of Action
The vasoconstrictive effects of this compound and Ergotamine Tartrate are mediated through their interaction with various G-protein coupled receptors on vascular smooth muscle cells.
Caption: Simplified signaling pathways for Ergotamine Tartrate and this compound.
The diagram above illustrates the primary signaling pathways involved in the vasoconstrictive effects of Ergotamine Tartrate and the more complex modulatory effects of this compound. Ergotamine acts as a potent agonist at 5-HT and alpha-adrenergic receptors, leading to the activation of phospholipase C (PLC), increased inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium, resulting in smooth muscle contraction and vasoconstriction. Dihydroergotoxine's antagonist activity at alpha-adrenergic receptors can counteract vasoconstriction by blocking the effects of endogenous catecholamines like norepinephrine, potentially leading to vasodilation.
Caption: Workflow for assessing in vitro vasoconstrictive properties.
This workflow outlines the key steps in a typical in vitro organ bath experiment to determine the vasoconstrictive or vasodilatory properties of pharmacological compounds.
Conclusion
The experimental data clearly indicate that Ergotamine Tartrate is a more potent and consistent vasoconstrictor, particularly in arterial beds, compared to this compound. The latter exhibits a more complex pharmacological profile with mixed agonist and antagonist activities, resulting in a weaker arterial vasoconstrictor effect and even vasodilatory potential through alpha-adrenergic blockade. These differences are critical for researchers and drug developers to consider when selecting compounds for further investigation, particularly concerning their potential cardiovascular safety profiles and therapeutic applications. The choice between these two ergot alkaloids will depend on the desired balance between therapeutic efficacy and the risk of vascular adverse effects.
References
- 1. Venoconstrictor responses to dihydroergocristine and dihydroergotamine: evidence for the involvement of 5-HT1 like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Dual effect of dihydroergotamine and dihydroergotoxin in isolated human femoral veins and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroergotamine and sumatriptan in isolated human coronary artery, middle meningeal artery and saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Canine external carotid vasoconstriction to methysergide, ergotamine and dihydroergotamine: role of 5-HT1B/1D receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canine external carotid vasoconstriction to methysergide, ergotamine and dihydroergotamine: role of 5-HT1B/1D receptors and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Responsiveness of isolated canine cerebral and peripheral arteries to ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ergovaline-induced vasoconstriction in an isolated bovine lateral saphenous vein bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dihydroergotoxine Mesylate Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the in vivo target engagement of Dihydroergotoxine Mesylate (DHETM), a complex ergot alkaloid derivative with a multifaceted pharmacological profile. Given its interaction with multiple receptor systems, including adrenergic, dopaminergic, and serotonergic pathways, robust in vivo target validation is crucial for understanding its therapeutic effects and potential side effects. This document outlines key experimental protocols, presents comparative data with alternative pharmacological agents, and utilizes visualizations to clarify complex signaling and experimental workflows.
This compound: Mechanism of Action
This compound is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine, with dihydro-β-ergocryptine sometimes present as well. Its pharmacological activity stems from its complex interactions with several neurotransmitter receptor systems. It exhibits a dual partial agonism and antagonism at α-adrenergic, dopaminergic (primarily D2-like), and serotonergic (5-HT) receptors. This intricate receptor binding profile contributes to its proposed therapeutic effects, which include improving cerebral circulation and metabolism.
Below is a diagram illustrating the primary signaling pathways modulated by this compound.
In Vivo Target Engagement Assays
Validating that a drug interacts with its intended target in a living organism is a critical step in drug development. Several advanced techniques can be employed to demonstrate and quantify the in vivo target engagement of this compound.
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain. By using a radiolabeled ligand that specifically binds to the target receptor, the displacement of this ligand by a drug can be measured, providing a direct assessment of target engagement.
Experimental Workflow for PET Receptor Occupancy Study:
In Vivo Microdialysis
In vivo microdialysis is a minimally invasive technique used to measure the concentrations of endogenous neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. By implanting a small, semi-permeable probe into the brain of a freely moving animal, researchers can assess how a drug affects neurotransmitter release, providing indirect evidence of target engagement.
Quantitative Autoradiography
Quantitative autoradiography is an ex vivo technique that allows for the visualization and quantification of receptor density in tissue sections. Animals are treated with the drug of interest, and then brain tissue is collected, sectioned, and incubated with a radiolabeled ligand. The amount of radioligand binding is then measured, providing information on receptor occupancy.
Comparison with Alternative Agents
To provide context for the in vivo target engagement of this compound, this section compares its known or expected profile with that of more selective agents targeting the α-adrenergic, dopaminergic, and serotonergic systems.
| Target System | Alternative Agent | Primary Mechanism | In Vivo Target Engagement Data (Example) | Citation |
| α-Adrenergic | Prazosin | Selective α1-adrenoceptor antagonist | Significant reduction in blood pressure; can be assessed for receptor occupancy using specific radioligands in autoradiography. | |
| Dopaminergic | Risperidone | D2 and 5-HT2A receptor antagonist | PET studies in rodents and humans have quantified its dose-dependent occupancy of D2 receptors in the striatum. | |
| Serotonergic | Ketanserin | Selective 5-HT2A receptor antagonist | Can be used in PET studies with tracers like [11C]MDL 100907 to determine 5-HT2A receptor occupancy. The head-twitch response in rodents is also a behavioral marker of 5-HT2A engagement. |
Detailed Experimental Protocols
PET Imaging for D2 Receptor Occupancy
This protocol is adapted from studies on antipsychotic drugs with D2 receptor affinity and can be applied to assess the dopaminergic component of this compound.
Objective: To determine the in vivo occupancy of dopamine D2 receptors by this compound in the rodent brain.
Materials:
-
This compound
-
A suitable D2 receptor radioligand (e.g., [11C]raclopride)
-
Anesthetized rodents (e.g., rats or mice)
-
PET scanner
-
Apparatus for blood sampling
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert a catheter for radioligand injection and, if required, for arterial blood sampling.
-
Baseline Scan: Inject a bolus of the D2 radioligand and acquire dynamic PET data for 60-90 minutes to establish baseline receptor binding.
-
Drug Administration: Administer a single dose of this compound intravenously or intraperitoneally.
-
Post-Drug Scan: After a suitable time for drug distribution, inject a second bolus of the D2 radioligand and acquire a second dynamic PET scan.
-
Data Analysis: Reconstruct PET images and draw regions of interest (ROIs) over the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used as a reference region). Calculate the binding potential (BPND) for both scans. Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to baseline.
In Vivo Microdialysis for Dopamine and Serotonin Release
Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in the rat prefrontal cortex and striatum.
Materials:
-
This compound
-
Rats with surgically implanted microdialysis guide cannulae targeting the desired brain regions.
-
Microdialysis probes
-
Perfusion pump and artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the brain region of interest in a freely moving rat.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in dopamine and serotonin concentrations.
-
Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the pre-drug baseline.
Quantitative Autoradiography for α1-Adrenoceptor Occupancy
Objective: To determine the ex vivo occupancy of α1-adrenoceptors by this compound in the rodent brain.
Materials:
-
This compound
-
Rodents
-
A selective α1-adrenoceptor radioligand (e.g., [3H]prazosin)
-
Cryostat
-
Autoradiography film or phosphor imaging plates
-
Image analysis software
Procedure:
-
Drug Treatment: Administer different doses of this compound to groups of animals. A vehicle-treated group will serve as the control.
-
Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly remove their brains. Freeze the brains in isopentane cooled with dry ice.
-
Sectioning: Cut thin (e.g., 20 µm) coronal brain sections using a cryostat and mount them on microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a saturating concentration of the α1-adrenoceptor radioligand. To determine non-specific binding, incubate an adjacent set of sections with the radioligand in the presence of a high concentration of a non-labeled competing ligand.
-
Washing and Drying: Wash the sections to remove unbound radioligand and then dry them.
-
Exposure: Expose the labeled sections to autoradiography film or a phosphor imaging plate along with radioactive standards.
-
Image Analysis: Develop the film or scan the plate and quantify the optical density in specific brain regions known to have high α1-adrenoceptor density (e.g., thalamus, cortex).
-
Occupancy Calculation: Calculate specific binding by subtracting non-specific binding from total binding. Receptor occupancy at each dose of this compound is determined by the percentage reduction in specific binding compared to the vehicle-treated group.
Conclusion
Validating the in vivo target engagement of a multi-target drug like this compound requires a combination of advanced neuropharmacological techniques. PET imaging offers a direct and non-invasive measure of receptor occupancy, while in vivo microdialysis provides functional information on neurotransmitter dynamics. Quantitative autoradiography serves as a powerful ex vivo tool to determine receptor binding at a high resolution. By employing these methods and comparing the findings with those of more selective agents, researchers can build a comprehensive understanding of this compound's in vivo mechanism of action, which is essential for its continued development and therapeutic application.
A Preclinical Showdown: Dihydroergotamine Mesylate vs. Ubrogepant in Migraine Models
For researchers and drug development professionals, understanding the preclinical performance of migraine therapeutics is paramount. This guide provides an objective comparison of Dihydroergotamine Mesylate (DHE) and Ubrogepant, two acute migraine treatments with distinct mechanisms of action, based on available preclinical data.
While direct head-to-head preclinical studies are limited, this guide synthesizes data from various preclinical models to offer insights into their comparative efficacy, particularly in models of medication overuse headache (MOH) and allodynia, a key feature of migraine.
At a Glance: Key Differences in Preclinical Performance
| Feature | Dihydroergotamine Mesylate (DHE) | Ubrogepant |
| Primary Mechanism of Action | Non-selective agonist at serotonin (5-HT) receptors (5-HT1B/1D), with additional activity at adrenergic and dopaminergic receptors.[1] | Selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. |
| Effect on Allodynia | Limited quantitative preclinical data on reversal of established mechanical allodynia. Clinical evidence suggests efficacy in patients with cutaneous allodynia.[2][3] | Dose-dependently reverses established mechanical allodynia in a preclinical model of medication overuse headache. |
| Medication Overuse Headache (MOH) Model | Limited specific preclinical data on its effects in a MOH model with allodynia as a primary endpoint. However, it is noted to be effective in treating refractory headaches.[4] | Does not induce latent sensitization and effectively reverses allodynia in a preclinical MOH model. |
| Effect on CGRP | Inhibits the release of CGRP from trigeminal nerves. | Blocks the CGRP receptor, preventing the action of CGRP. |
Deep Dive: Preclinical Efficacy in Migraine Models
Ubrogepant in a Medication Overuse Headache (MOH) Model
A key preclinical study investigated Ubrogepant in a rat model of MOH, a condition that can arise from the frequent use of acute migraine medications. In this model, repeated administration of sumatriptan was used to induce latent sensitization, leading to stress- and nitric oxide donor-evoked cephalic and hindpaw allodynia.
Key Findings:
-
Reversal of Allodynia: Ubrogepant demonstrated a dose-dependent reversal of both stress- and nitric oxide donor-induced allodynia in sumatriptan-primed rats.
-
No Induction of Latent Sensitization: Unlike sumatriptan, repeated administration of an effective dose of Ubrogepant (100 mg/kg) did not induce cutaneous allodynia or latent sensitization.
Quantitative Data from the Ubrogepant MOH Study:
| Treatment Group | Periorbital Withdrawal Threshold (g) - Post-Stress | Hindpaw Withdrawal Threshold (g) - Post-Stress |
| Vehicle | ~4 | ~6 |
| Ubrogepant (25 mg/kg) | ~6 | ~8 |
| Ubrogepant (50 mg/kg) | ~8 | ~12 |
| Ubrogepant (100 mg/kg) | ~10 | ~14 |
Data are approximate values derived from graphical representations in the cited study and represent the peak effect.
Dihydroergotamine Mesylate: Insights from Various Preclinical Models
-
Inhibition of CGRP Release: In a pithed rat model, DHE was shown to inhibit the vasodepressor sensory CGRPergic outflow, suggesting it can modulate CGRP release. This is a key mechanism shared with the therapeutic goals of CGRP-targeting drugs.
-
Central Neuronal Inhibition: Studies have shown that DHE can inhibit the activation of central trigeminal neurons, which are crucial in relaying migraine pain signals.
-
Clinical Correlation with Allodynia: An open-label pilot trial in migraine patients with cutaneous allodynia demonstrated that DHE, administered either early or late in an attack, was effective in reducing both headache pain and allodynia.[2][3] While not preclinical, this provides a strong indication of its potential in allodynic states.
Experimental Protocols
Ubrogepant in the Medication Overuse Headache (MOH) Model
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of MOH: Latent sensitization was induced by six oral administrations of sumatriptan (10 mg/kg) over a period of 10 days.
-
Induction of Allodynia: Following the discontinuation of sumatriptan, rats were challenged with a 1-hour period of bright light stress (BLS) on two consecutive days to induce cephalic and hindpaw allodynia.
-
Drug Administration: On the second day of BLS exposure, rats received oral administration of either vehicle, sumatriptan (10 mg/kg as a positive control), or Ubrogepant (25 and 100 mg/kg).
-
Assessment of Allodynia: Cephalic and hindpaw sensory thresholds were monitored hourly for up to 5 hours after BLS using von Frey filaments to measure the withdrawal threshold.
Dihydroergotamine in the Pithed Rat Model (for CGRP Release)
-
Animal Model: Pithed rats were utilized.
-
Experimental Setup: Animals were pretreated with hexamethonium to block ganglionic transmission, followed by continuous infusions of methoxamine (to maintain blood pressure) and DHE.
-
Stimulation: Spinal electrical stimulation was used to induce vasodepressor responses mediated by sensory CGRP release.
-
Measurement: Changes in diastolic blood pressure were measured to assess the vasodepressor responses.
-
Pharmacological Intervention: The effects of various receptor antagonists were evaluated to determine the receptors involved in DHE's inhibitory action on CGRP release.
Signaling Pathways and Experimental Workflows
Dihydroergotamine Mesylate: A Multi-Receptor Agonist
Caption: DHE's multi-receptor agonist activity.
Ubrogepant: A Selective CGRP Receptor Antagonist
Caption: Ubrogepant's antagonism of the CGRP receptor.
Experimental Workflow for the Medication Overuse Headache (MOH) Model
Caption: Workflow of the preclinical MOH model.
Conclusion
Based on the available preclinical data, Ubrogepant demonstrates a clear advantage in the context of medication overuse headache, a significant concern in migraine management. Its ability to reverse allodynia without inducing latent sensitization positions it as a promising therapeutic.
Dihydroergotamine Mesylate, with its long history of clinical efficacy, operates through a broader, multi-receptor mechanism. While direct comparative preclinical data on allodynia reversal is lacking, its known inhibitory effects on CGRP release and central trigeminal neurons provide a strong rationale for its effectiveness.
For researchers, these findings highlight the distinct preclinical profiles of these two agents. Future head-to-head studies in standardized preclinical migraine models, particularly those assessing allodynia, would be invaluable for a more definitive comparison and to further guide clinical development and therapeutic positioning.
References
- 1. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergotamine for early and late treatment of migraine with cutaneous allodynia: an open-label pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergotamine for early and late treatment of migraine with cutaneous allodynia: an open-label pilot trial. | Profiles RNS [profiles.jefferson.edu]
- 4. Frontiers | Medication-overuse headache—a review of different treatment strategies [frontiersin.org]
Head-to-head comparison of Dihydroergotoxine Mesylate and other triptans in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Dihydroergotoxine Mesylate and representative triptans, focusing on their interactions with key receptors implicated in migraine pathophysiology. The information is supported by experimental data from publicly available literature.
Introduction
This compound, also known as ergoloid mesylates, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine.[1] It possesses a complex pharmacological profile, interacting with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors.[1][2] Triptans, on the other hand, are a class of drugs that are selective agonists for serotonin 5-HT1B and 5-HT1D receptors, with some members also showing affinity for the 5-HT1F receptor.[3] This guide aims to delineate the in vitro characteristics of these compounds to aid in research and development.
Data Presentation: Receptor Binding Affinities
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F | 5-HT2A | D2 | α1-adrenergic | α2-adrenergic |
| Dihydroergotoxine Components | ||||||||
| Dihydroergocornine | Agonist/Antagonist[4] | Agonist/Antagonist[4] | Agonist/Antagonist[4] | - | Antagonist[4] | Agonist[4] | Antagonist[4][5] | Antagonist[4][5] |
| Dihydroergocristine | Antagonist[6][7] | Antagonist[6][7] | Antagonist[6][7] | - | Antagonist[6][7] | Partial Agonist/Antagonist[6][7] | Antagonist[5][6][7] | Antagonist[5][6][7] |
| Dihydro-α-ergocryptine | - | - | - | - | - | Potent Agonist (Ki ~5-8 nM)[8][9] | High Affinity Ligand[9] | High Affinity Ligand[9] |
| Triptans | ||||||||
| Sumatriptan | Low Affinity[10] | Ki: 11.07 nM[11] | Ki: 6.58 nM[11] | Binds at this site[10] | - | - | - | - |
| Eletriptan | Modest Affinity[11] | Ki: 3.14 nM[11] | Ki: 0.92 nM[11] | High Affinity[11] | - | - | - | - |
| Rizatriptan | Weak Affinity[12] | High Affinity[12] | High Affinity[12] | Weak Affinity[12] | - | - | - | - |
| Almotriptan | 35- to 51-fold lower affinity than 5-HT1B/1D | High Affinity | High Affinity | - | Negligible Affinity | Negligible Affinity | Negligible Affinity | Negligible Affinity |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vitro data. Below are generalized methodologies for key experiments commonly cited in the characterization of these compounds.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Receptor Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1B, 5-HT1D) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction, which is then resuspended in a suitable buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor preparation, a specific radioligand (e.g., [3H]sumatriptan for 5-HT1D receptors), and varying concentrations of the unlabeled test compound (this compound or a triptan).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to activate or inhibit a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT1 receptors, which are typically Gi/o-coupled and thus inhibit adenylyl cyclase) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, cells are treated with varying concentrations of the test compound (agonist).
-
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The data is used to generate dose-response curves, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist) are determined. For antagonists, a similar protocol is followed, but the cells are co-incubated with a known agonist and varying concentrations of the antagonist to determine its IC50.
Mandatory Visualization
Experimental Workflow for In Vitro Receptor Profiling
Caption: Workflow for in vitro receptor binding and functional assays.
Comparative Signaling Pathways
Caption: Simplified primary signaling pathways of Triptans and Dihydroergotoxine.
Conclusion
This guide highlights the distinct in vitro pharmacological profiles of this compound and triptans. Triptans exhibit a targeted agonist activity at 5-HT1B/1D receptors, which are Gi/o-coupled and lead to the inhibition of adenylyl cyclase. In contrast, this compound demonstrates a broader spectrum of activity, interacting with multiple receptor systems, including serotonergic, dopaminergic, and adrenergic receptors, suggesting a more complex mechanism of action involving diverse downstream signaling pathways. The compiled data and outlined protocols provide a foundational resource for further research and development in the field of migraine therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin Receptor Agonists (Triptans) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. acnp.org [acnp.org]
- 10. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of the 5-HT1B/1D agonist rizatriptan: update on recent research and implications for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Almotriptan - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydroergotoxine Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Dihydroergotoxine Mesylate, a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] The cross-validation of analytical methods is a critical step in pharmaceutical development and quality control, ensuring that a validated method produces consistent and reliable results across different laboratories, instruments, or analysts.[2] This document outlines the experimental protocols and comparative performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Understanding Cross-Validation
Cross-validation of an analytical method is the process of verifying that a method is robust and reproducible under varying conditions.[2] It is essential for ensuring data integrity, particularly when methods are transferred between laboratories or when comparing results from different analytical procedures.[3][4] The goal is to determine if the data obtained from different methods or laboratories are comparable.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of the individual components of this compound.[5][6]
Experimental Protocol: RP-HPLC Method
A common approach involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[6]
1. Instrumentation:
-
A liquid chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: BDS Hypersil C8 (4.6 x 150 mm)[6]
-
Mobile Phase: A mixture of an inorganic phase (ammonium acetate solution in water) and an organic phase (acetonitrile and methanol), with the pH adjusted to 3.5 using phosphoric acid (10% v/v).[6]
-
Flow Rate: 2.0 ml/min[6]
-
Detection Wavelength: 220 nm[6]
-
Injection Volume: 20 μl[6]
-
Internal Standard: Caffeine[6]
3. Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent such as methanol.
-
Prepare working standards by diluting the stock solutions with the mobile phase to achieve the desired concentration range.
-
For pharmaceutical preparations, dissolve a quantity of the powdered tablets or liquid formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
Performance Data
| Parameter | HPLC Method 1[6] | HPLC Method 2[5] |
| Linearity Range | 2.50-500.00 μg/ml | Not Specified |
| Limit of Detection (LOD) | 0.07 μg/ml | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Relative Standard Deviation (RSD) | < 2.00% | Not Specified |
| Analysis Time | ~15 min | ~15 min |
A simple and accurate HPLC method allows for the separation and determination of the four main components of dihydroergotoxine in a single step.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of this compound in biological matrices such as human plasma.[7]
Experimental Protocol: HPLC-MS/MS Method
1. Instrumentation:
-
A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
2. Chromatographic Conditions:
-
Column: Phenomenex® Synergi Fusion-RP 80A (50x4.6mm, 4μm)[7]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (details often optimized based on the specific instrument and analyte).
-
Internal Standard: Indapamide[7]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+)[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM)[7]
4. Sample Preparation (from human plasma):
-
Extraction: Liquid-liquid extraction using ethyl acetate under basic conditions.[7]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
Performance Data
| Parameter | LC-MS/MS Method[7] |
| Linearity Range | 0.05-40.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.04-1 ng/mL |
| Recovery | ≥86.16% |
| Intra-day Precision (RSD) | < 13.03% |
| Inter-day Precision (RSD) | < 13.03% |
| Accuracy | 91.76% to 111.50% |
UV-Vis Spectrophotometry
Spectrophotometric methods provide a simpler and more accessible alternative for the determination of this compound, often based on the formation of colored complexes.[8][9]
Experimental Protocol: Extractive Spectrophotometric Method
This method is based on the formation of an ion-pair complex between this compound and a dye, such as chromotrope 2R, in an acidic buffer.[8]
1. Instrumentation:
-
A UV-Vis spectrophotometer.
2. Reagents:
-
Chromotrope 2R solution
-
Acidic buffer (e.g., phthalate buffer)
-
Dichloromethane
3. Procedure:
-
To a series of standard solutions of this compound, add the acidic buffer and the chromotrope 2R solution.
-
The resulting purple ion-pair complex is extracted with dichloromethane.[8]
-
The absorbance of the dichloromethane layer is measured at the wavelength of maximum absorbance (λmax = 531 nm).[8]
Performance Data
| Parameter | Spectrophotometric Method[8] |
| Linearity Range | 3-180 μg/mL |
| Limit of Detection (LOD) | 0.08 μg/mL |
| Molar Absorptivity | 6.8 × 10³ L mol⁻¹ cm⁻¹ |
| Recovery | 97.20-101.11% |
Visualizing the Methodologies
Experimental Workflow: HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound analysis by LC-MS/MS.
Signaling Pathway Interaction
This compound interacts with multiple receptor systems in the central nervous system.
Caption: Receptor interactions of this compound.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC offers a robust and reliable method for routine quality control of pharmaceutical formulations, providing good separation of the active components.
-
LC-MS/MS is the method of choice for bioanalytical applications where high sensitivity and selectivity are required to measure low concentrations in complex biological matrices.
-
UV-Vis Spectrophotometry presents a simpler, cost-effective, and rapid alternative for the quantification of the total drug substance in bulk or simple formulations, although it lacks the specificity to separate the individual components.
Cross-validation between these methods is crucial when data from different analytical techniques need to be compared or when a method is transferred. This ensures the consistency and reliability of the analytical results throughout the drug development lifecycle.
References
- 1. Ergoloid - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroergotoxine: separation and determination of four components by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
A Comparative Analysis of Dihydroergotoxine Mesylate and Novel Therapies in Migraine Management
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Efficacy, Safety, and Mechanisms of Action
The landscape of migraine therapeutics is undergoing a significant transformation. While established treatments like Dihydroergotoxine Mesylate (often used in its dihydroergotamine, or DHE, form) have long been a tool in the clinical arsenal, a new wave of targeted therapies is reshaping treatment paradigms. This guide provides a comprehensive comparison of this compound against novel migraine treatments, including Calcitonin Gene-Related Peptide (CGRP) inhibitors and serotonin 5-HT1F receptor agonists. We present a detailed examination of their mechanisms of action, supported by experimental data on efficacy and safety, to inform future research and development in this critical area.
Executive Summary
This guide offers a comparative analysis of this compound and novel migraine therapies, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. Novel therapies, particularly CGRP inhibitors, generally demonstrate a more favorable safety and tolerability profile compared to this compound, which is associated with a broader range of potential adverse effects. Efficacy data from clinical trials show that while DHE remains an effective treatment, especially for refractory cases, novel therapies offer comparable or, in some patient populations, superior outcomes with fewer side effects. The highly specific mechanisms of action of these new agents contrast with the broad receptor engagement of this compound, marking a pivotal shift towards targeted migraine therapy.
Mechanisms of Action: A Tale of Two Approaches
The fundamental difference between this compound and novel migraine therapies lies in their mechanism of action. DHE exhibits a broad pharmacological profile, interacting with multiple receptor systems, whereas newer agents are designed for high selectivity to specific targets implicated in migraine pathophysiology.
This compound (DHE): The Multi-Receptor Modulator
Dihydroergotamine (DHE), a semi-synthetic ergot alkaloid, exerts its therapeutic effects through its interaction with several receptor subtypes.[1][2][3] Its primary anti-migraine activity is attributed to its agonist effects at serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D.[1][2] Activation of these receptors leads to the constriction of dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][4]
Beyond its serotonergic activity, DHE also interacts with adrenergic and dopaminergic receptors.[1][5] This multi-receptor engagement contributes to its efficacy but also to its broader side-effect profile.[6][7]
Novel Therapies: Precision Targeting of Migraine Pathways
In contrast to the broad action of DHE, novel migraine therapies are characterized by their highly specific mechanisms of action.
-
CGRP Inhibitors: This class of drugs targets Calcitonin Gene-Related Peptide (CGRP), a neuropeptide that is significantly involved in the pathophysiology of migraine.[8][9] CGRP levels are elevated during migraine attacks, contributing to vasodilation and pain signal transmission.[8] CGRP inhibitors fall into two categories:
-
Monoclonal Antibodies (e.g., Erenumab, Fremanezumab, Galcanezumab, Eptinezumab): These are large molecules that bind either to the CGRP ligand or its receptor, preventing its downstream effects.[8][9] They are administered via injection or infusion for the preventive treatment of migraine.[9]
-
Gepants (e.g., Rimegepant, Ubrogepant, Atogepant): These are small molecule CGRP receptor antagonists.[8][10] They can be used for both acute and preventive treatment of migraine and are taken orally.[10][11]
-
-
Ditans (e.g., Lasmiditan): This class of drugs selectively targets the serotonin 5-HT1F receptor.[12][13] Unlike triptans, which also act on 5-HT1B/1D receptors and cause vasoconstriction, lasmiditan is not associated with vasoconstrictive effects, making it a potential option for patients with cardiovascular risk factors.[14] Activation of the 5-HT1F receptor is thought to inhibit the release of CGRP and other neurotransmitters from the trigeminal nerve.[15]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the efficacy of this compound and novel therapies from key clinical trials. It is important to note that direct head-to-head comparative trials are limited, and cross-trial comparisons should be interpreted with caution due to potential differences in study populations and methodologies.
Table 1: Efficacy in the Acute Treatment of Migraine
| Therapy | Study | Dose | Primary Endpoint | Result | Placebo |
| Dihydroergotamine (Nasal Spray) | STOP 301 (INP104)[16] | 1.45 mg | Pain Freedom at 2 hours | 38% | N/A (Open-label) |
| Freedom from Most Bothersome Symptom (MBS) at 2 hours | 52% | N/A (Open-label) | |||
| Pain Relief at 2 hours | 66.3% | N/A (Open-label) | |||
| Lasmiditan | SAMURAI & SPARTAN[13][17] | 100 mg | Pain Freedom at 2 hours | 28.2% - 31.4% | 15.3% - 21.3% |
| 200 mg | Pain Freedom at 2 hours | 32.2% - 38.8% | 15.3% - 21.3% | ||
| 100 mg | MBS Freedom at 2 hours | 40.9% - 44.2% | 29.5% - 33.5% | ||
| 200 mg | MBS Freedom at 2 hours | 40.7% - 48.7% | 29.5% - 33.5% | ||
| Rimegepant | Study 303 (NCT03461757)[11] | 75 mg | Pain Freedom at 2 hours | 21% | 11% |
| MBS Freedom at 2 hours | 37.6% | 25.2% | |||
| Ubrogepant | ACHIEVE I & II[11] | 50 mg | Pain Freedom at 2 hours | 19.2% | 11.8% |
| 100 mg | Pain Freedom at 2 hours | 21.2% | 11.8% | ||
| 50 mg | MBS Freedom at 2 hours | 38.6% | 27.8% | ||
| 100 mg | MBS Freedom at 2 hours | 37.7% | 27.8% |
Table 2: Efficacy in the Preventive Treatment of Migraine
| Therapy | Study | Dose | Primary Endpoint | Result | Placebo |
| Erenumab | STRIVE[9] | 70 mg | Reduction in Monthly Migraine Days (MMD) | -3.2 days | -1.8 days |
| 140 mg | Reduction in MMD | -3.7 days | -1.8 days | ||
| Fremanezumab | HALO EM[9] | 225 mg monthly | Reduction in MMD | -3.7 days | -2.2 days |
| 675 mg quarterly | Reduction in MMD | -3.4 days | -2.2 days | ||
| Galcanezumab | EVOLVE-1 & 2[9] | 120 mg monthly | Reduction in MMD | -4.3 to -4.7 days | -2.3 to -2.8 days |
| Eptinezumab | PROMISE-1[9] | 100 mg IV quarterly | Reduction in MMD | -3.9 days | -3.2 days |
| 300 mg IV quarterly | Reduction in MMD | -4.3 days | -3.2 days | ||
| Atogepant | ADVANCE[18] | 10 mg daily | Reduction in MMD | -3.7 days | -2.2 days |
| 30 mg daily | Reduction in MMD | -3.9 days | -2.2 days | ||
| 60 mg daily | Reduction in MMD | -4.2 days | -2.2 days | ||
| Rimegepant | Phase 2/3 (NCT03732638)[8] | 75 mg every other day | Reduction in MMD | -4.3 days | -3.5 days |
Safety and Tolerability
The safety profiles of these treatments are a key differentiator. This compound carries a risk of more serious adverse events compared to the generally well-tolerated novel therapies.
Table 3: Common Adverse Events
| Therapy | Common Adverse Events |
| This compound (DHE) | Nausea, nasal congestion (with nasal spray), dizziness, hypertension, and in rare cases, ergotism and fibrosis with long-term use.[6][19] |
| CGRP Monoclonal Antibodies | Injection site reactions, upper respiratory tract infections, constipation (with erenumab).[9][20] |
| Gepants | Nausea, somnolence, dry mouth.[8][10] Early generation gepants were associated with liver toxicity, but this has not been a significant concern with the newer approved agents.[10] |
| Lasmiditan | Dizziness, somnolence, paresthesia, fatigue.[12][21] Driving is not recommended for at least 8 hours after taking lasmiditan. |
Experimental Protocols: A Closer Look at Key Trials
Understanding the methodology of pivotal clinical trials is essential for a critical evaluation of the evidence. Below are summaries of the experimental protocols for key studies of DHE and novel therapies.
STOP 301: A Phase 3, Open-Label Study of INP104 (DHE Nasal Spray)
-
Objective: To assess the safety, tolerability, and exploratory efficacy of INP104 for the acute treatment of migraine over 24/52 weeks.[16][22]
-
Patient Population: Adults with a documented diagnosis of migraine with or without aura, experiencing at least 2 attacks per month for the previous 6 months.[16]
-
Intervention: Self-administered INP104 (1.45 mg DHE) nasally at the onset of a migraine attack.[16]
-
Key Efficacy Endpoints: Patient-reported pain freedom, freedom from most bothersome symptom (MBS), and pain relief at 2 hours post-dose.[16]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, with a focus on nasal safety.[16]
SAMURAI & SPARTAN: Phase 3, Randomized, Double-Blind, Placebo-Controlled Studies of Lasmiditan
-
Objective: To evaluate the efficacy and safety of oral lasmiditan for the acute treatment of a single migraine attack.[13][17]
-
Patient Population: Adults with a history of migraine with or without aura.[23]
-
Intervention: Patients were randomized to receive a single oral dose of lasmiditan (50 mg [SPARTAN only], 100 mg, or 200 mg) or placebo to treat a migraine attack of moderate to severe pain intensity.[13]
-
Key Efficacy Endpoints: The proportion of patients who were pain-free at 2 hours post-dose and the proportion of patients free from their self-identified most bothersome symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.[17]
-
Safety Assessments: Recording of all adverse events.[17]
Pivotal Trials for Gepants (e.g., Rimegepant, Ubrogepant)
-
Objective: To assess the efficacy and safety of oral gepants for the acute treatment of migraine.
-
Patient Population: Adults with a history of migraine with or without aura.
-
Intervention: Randomized, double-blind, placebo-controlled design where patients treat a single migraine attack with the investigational drug or placebo.
-
Key Efficacy Endpoints: Typically include pain freedom at 2 hours and freedom from the most bothersome symptom at 2 hours.[11]
-
Safety Assessments: Monitoring and reporting of all adverse events.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and clinical evaluation of these therapies, the following diagrams are provided.
Caption: Figure 1: Signaling Pathways in Migraine Therapy.
Caption: Figure 2: Typical Migraine Clinical Trial Workflow.
Conclusion
The emergence of novel, highly targeted therapies for migraine represents a significant advancement in the field, offering improved safety and tolerability over older medications like this compound. While DHE remains a valuable therapeutic option, particularly in specific clinical scenarios, the development of CGRP inhibitors and ditans has provided patients and clinicians with a broader and more refined toolkit for managing this debilitating condition. Future research, including more direct comparative effectiveness studies, will be crucial in further defining the optimal place of each of these therapies in the clinical management of migraine. The continued exploration of novel mechanisms and pathways holds the promise of even more effective and well-tolerated treatments on the horizon.
References
- 1. Efficacy and safety of lasmiditan in patients using concomitant migraine preventive medications: findings from SAMURAI and SPARTAN, two randomized phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Targeting the 5-HT1B/1D and 5-HT1F receptors for acute migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, safety, and tolerability of dihydroergotamine nasal spray as monotherapy in the treatment of acute migraine. Dihydroergotamine Nasal Spray Multicenter Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term efficacy and safety of lasmiditan, a novel 5-HT1F receptor agonist, for the acute treatment of migraine: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Lasmiditan for Acute Treatment of Migraine in Adults: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. CGRP monoclonal antibodies in migraine: an efficacy and tolerability comparison with standard prophylactic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceofmigraine.com [scienceofmigraine.com]
- 14. Dihydroergotamine (DHE) – Is there a place for its use? [jpccr.eu]
- 15. satsumarx.com [satsumarx.com]
- 16. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. The efficacy and safety of atogepant for the prophylactic treatment of migraine: evidence from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. frontiersin.org [frontiersin.org]
- 21. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 22. Safety and Tolerability of POD-DHE (INP104) in Migraine (STOP 301) | MedPath [trial.medpath.com]
- 23. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Dihydroergotoxine Mesylate's In Vitro Blood-Brain Barrier Permeability Against Known Standards
This guide provides a comparative analysis of the in vitro Blood-Brain Barrier (BBB) permeability of Dihydroergotoxine Mesylate against well-established standards. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation of central nervous system (CNS) drug candidates.
While direct quantitative in vitro permeability data for this compound is not extensively available in the public domain, inferences can be drawn from studies on the closely related compound, Dihydroergotamine (DHE), and other ergot alkaloids. Research suggests that DHE does not readily penetrate the BBB in vivo[1][2]. One study investigating various ergot alkaloids in an in vitro model of the BBB demonstrated that these compounds can cross the barrier, with some even affecting its integrity[3]. For the purpose of this guide, we will consider the permeability characteristics of ergot alkaloids as a surrogate for this compound, while explicitly acknowledging this as an estimation.
Comparative Permeability Data
The following table summarizes the apparent permeability coefficient (Papp), a common metric for in vitro BBB permeability, for representative ergot alkaloids and standard compounds with known high and low BBB penetration. Papp values are typically determined using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2 and MDCK.
| Compound | Type | Predicted/Reported In Vitro BBB Permeability (Papp x 10-6 cm/s) | Interpretation |
| This compound | Test Compound (Ergot Alkaloid) | (Inferred from related compounds) | Low to Moderate |
| Ergometrine | Ergot Alkaloid | Actively transported (BCRP/ABCG2 substrate) | Moderate to High |
| Ergotamine | Ergot Alkaloid | Capable of crossing the BBB in vitro | Moderate |
| Caffeine | High Permeability Standard | > 4.0 - 6.0 | High |
| Propranolol | High Permeability Standard | > 8.0 - 10.0 | High |
| Atenolol | Low Permeability Standard | < 1.0 | Low |
Note: The Papp values for standards can vary between different experimental setups. The interpretation of this compound's permeability is based on the general behavior of ergot alkaloids and should be confirmed with direct experimental evidence.
Experimental Protocols
Detailed methodologies for common in vitro BBB permeability assays are provided below. These protocols serve as a reference for designing and interpreting experiments to assess the BBB penetration of novel compounds.
The PAMPA-BBB assay is a high-throughput, cell-free method that predicts passive transcellular permeability across the BBB.[4][5]
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane that mimics the BBB. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.[4][6]
-
Materials:
-
96-well filter plates (donor plates) and acceptor plates.
-
Artificial membrane lipid solution (e.g., 20 mg/mL porcine brain lipid in dodecane).[6]
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Test compound and standards dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution and allow it to solidify.
-
Add the buffer solution to the acceptor wells.
-
Add the test compound solution to the donor wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours).[6]
-
After incubation, determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[6]
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]equilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]equilibrium is the equilibrium concentration.[6]
The Caco-2 permeability assay is a widely used cell-based model that can assess both passive and active transport mechanisms.[7][8]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts. When confluent, they differentiate into a monolayer of polarized epithelial cells with tight junctions, resembling the intestinal barrier, which is often used as a surrogate for the BBB in initial screenings.[8][9]
-
Materials:
-
Caco-2 cells and cell culture reagents.
-
Transwell® filter inserts and companion plates.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compound and standards.
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[9]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Perform the transport experiment by adding the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a specific time (e.g., 2 hours) at 37°C.[8]
-
Collect samples from the opposite compartment and analyze the compound concentration by LC-MS/MS.
-
-
Data Analysis: The Papp is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
The MDCK cell line is another popular model for permeability screening. MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are particularly useful for identifying substrates of the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.[10][11]
-
Principle: Similar to the Caco-2 assay, MDCK cells are grown to form a confluent monolayer on filter inserts. The transport of the compound across this monolayer is measured.[11] The MDCK-MDR1 model specifically assesses the role of P-gp in limiting brain penetration.[10]
-
Procedure:
-
Seed MDCK or MDCK-MDR1 cells on filter inserts and culture for 4-7 days.[12]
-
Measure TEER to confirm monolayer integrity.
-
Conduct the transport experiment in both A-to-B and B-to-A directions.
-
Analyze compound concentrations in the collected samples.
-
-
Data Analysis: Papp and efflux ratio are calculated as in the Caco-2 assay. An efflux ratio greater than 2 in the MDCK-MDR1 model is a strong indication that the compound is a P-gp substrate.[10]
Visualizations
Caption: Workflow for a typical in vitro BBB permeability experiment.
Caption: Major pathways for drug transport across the BBB.
References
- 1. EHMTI-0125. Studying the permeability of the blood-brain barrier during migraine attacks using [11C]-dihydroergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. paralab.es [paralab.es]
- 6. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Dihydroergotoxine Mesylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Dihydroergotoxine Mesylate, a potent ergot alkaloid, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, aligning with current regulations and best practices.
Regulatory Framework
The disposal of this compound is governed by stringent federal and state regulations. The U.S. Environmental Protection Agency (EPA) regulates such pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] this compound is considered a hazardous substance, and its disposal must be managed accordingly.[4]
Key regulatory considerations are summarized in the table below:
| Regulatory Body | Legislation/Guideline | Key Requirements |
| EPA | Resource Conservation and Recovery Act (RCRA) | Sets federal standards for hazardous waste management, from generation to disposal.[1][3] |
| EPA | Subpart P of RCRA | Provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[2][5] |
| DEA | Controlled Substances Act | Regulates the disposal of controlled substances, which may have overlapping requirements.[1][3] |
| State Regulations | Varies by state | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] |
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[4] The following procedure outlines the necessary steps for its proper disposal.
Step 1: Segregation and Labeling
-
Immediately segregate waste this compound from non-hazardous waste streams.
-
Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.
Step 2: Container Management
-
Keep waste containers securely closed when not in use.
-
Store containers in a designated, well-ventilated, and secure area, away from incompatible materials, particularly oxidizing agents.[4]
Step 3: Disposal Method
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
The primary recommended method of disposal for hazardous pharmaceutical waste is incineration at a licensed medical incineration facility.[2]
-
Alternatively, waste can be buried at an authorized landfill, but only after puncturing the containers to prevent reuse.[4]
-
Consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor to ensure compliance with all applicable regulations.
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[4]
-
Avoid breathing dust and generating dust clouds.[4]
-
Use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping.[4]
-
Dampen the spilled material with water to prevent dusting before sweeping.[4]
-
Place the collected waste into a suitable, labeled container for hazardous waste disposal.[4]
-
-
Major Spills:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dihydroergotoxine Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Dihydroergotoxine Mesylate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. Based on safety data sheets, the following PPE is mandatory when handling this compound.
Recommended Personal Protective Equipment
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended. | Prevents skin contact. Double gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved dust respirator or particulate respirator. | Prevents inhalation of the powdered compound, which can be harmful. |
| Body Protection | A laboratory coat. For larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. Protective shoe covers should be considered. | Prevents exposure from spills and contamination of personal footwear. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risk.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation and Weighing:
-
Handle in a designated area, such as a chemical fume hood or a ventilated enclosure, to avoid dust generation.
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated utensils (spatulas, weigh boats) for this compound.
-
Clean all surfaces and equipment thoroughly after use.
-
-
General Handling Practices:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste material, including empty containers, contaminated PPE, and cleaning materials, in a designated, clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
Spill Response
For any spill, the primary objective is to prevent the generation of dust.
-
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Dampen the spilled material with water to prevent it from becoming airborne.
-
Carefully sweep or vacuum the material into a hazardous waste container. Use a vacuum cleaner equipped with a HEPA filter.
-
Clean the spill area with soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately and alert others.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Quantitative Data
The following table summarizes available quantitative data for this compound. It is important to note that occupational exposure limits (OELs), such as the Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), have not been established for this compound.
| Property | Value | Source |
| Melting Point | 192 °C | PubChem |
| Boiling Point | Decomposes | PubChem |
| Solubility in Water | Partially soluble | PubChem |
| Solubility in Ethanol | Soluble | R&D Systems |
| Solubility in DMSO | 31 mg/mL | AbMole BioScience |
| Oral LD50 (Rat) | >1000 mg/kg | Santa Cruz Biotechnology |
| Intraperitoneal LD50 (Rat) | 500 mg/kg | Santa Cruz Biotechnology |
| Intravenous LD50 (Rat) | 86 mg/kg | Santa Cruz Biotechnology |
| Oral LD50 (Mouse) | >1 mg/kg | Santa Cruz Biotechnology |
| Intraperitoneal LD50 (Mouse) | 350 mg/kg | Santa Cruz Biotechnology |
| Intravenous LD50 (Mouse) | 180 mg/kg | Santa Cruz Biotechnology |
Note on Experimental Protocols: Safety Data Sheets (SDS) and other safety-focused documentation are intended to provide guidance on safe handling, storage, and disposal of chemical substances. They do not typically include detailed methodologies for specific research experiments. For experimental protocols involving this compound, researchers should consult peer-reviewed scientific literature and established laboratory procedures.
Visual Workflow: this compound Spill Response
Caption: Workflow for this compound Spill Response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
